4-Chloro-3,5-dimethylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZPYCAYJQTSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932107 | |
| Record name | 4-Chloro-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143798-73-6 | |
| Record name | 4-Chloro-3,5-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143798-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-3,5-dimethylpyridine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
CAS Number: 143798-73-6
Molecular Formula: C₇H₈ClN
This technical guide provides an in-depth overview of 4-Chloro-3,5-dimethylpyridine, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document outlines its physicochemical properties, and its role as a key intermediate in the synthesis of pharmaceutical agents.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Weight | 141.60 g/mol | PubChem[1] |
| Boiling Point | 202.926 °C at 760 mmHg | ChemicalBook |
| Density | 1.114 g/cm³ | ChemicalBook |
| InChIKey | KQZPYCAYJQTSMV-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC1=CN=CC(=C1Cl)C | PubChem[1] |
Synthesis and Reactivity
The reactivity of this compound is characteristic of a halogenated pyridine. The chlorine atom at the 4-position can be displaced by nucleophiles, making it a valuable building block for the synthesis of more complex molecules.
Application in Drug Development: Synthesis of Omeprazole
This compound and its derivatives are significant intermediates in the pharmaceutical industry. A prominent example is the use of a closely related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, in the synthesis of Omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.
The logical workflow for the synthesis of Omeprazole highlights the importance of this class of pyridine derivatives.
Experimental Protocols
General Procedure for the Synthesis of a Chlorinated Pyridine Intermediate (by Analogy)
The following is a generalized experimental protocol for the synthesis of a chlorinated pyridine intermediate, based on procedures for similar compounds used in the synthesis of Omeprazole. This protocol is for illustrative purposes and would require optimization for the specific synthesis of this compound.
Materials:
-
Substituted Pyridine N-oxide
-
Phosphorus oxychloride (POCl₃) or other suitable chlorinating agent
-
Inert solvent (e.g., Dichloromethane, Chloroform)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for reflux and extraction
Procedure:
-
The substituted pyridine N-oxide is dissolved in an inert solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
The solution is cooled in an ice bath.
-
The chlorinating agent (e.g., POCl₃) is added dropwise to the stirred solution, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled, and the excess chlorinating agent is quenched cautiously with ice water.
-
The mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude chlorinated pyridine product.
-
The crude product can be purified by a suitable method such as distillation or chromatography.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available data, it is classified with the following hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye damage
-
May cause respiratory irritation
It is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Physical and chemical properties of 4-chloro-3,5-lutidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-3,5-lutidine, systematically known as 4-chloro-3,5-dimethylpyridine, is a substituted pyridine derivative. While specific experimental data for this compound is not extensively documented in publicly available literature, its structural similarity to other chloropyridines and lutidines suggests its potential as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This guide provides a comprehensive overview of its known and predicted physical and chemical properties, general synthesis strategies, reactivity, and potential applications, drawing on data from analogous compounds where necessary.
Physical and Chemical Properties
Quantitative experimental data for 4-chloro-3,5-lutidine is scarce. The following tables summarize available computed data and key identifiers. For context, experimental data for the parent compound, 3,5-lutidine, is also provided.
Table 1: Key Identifiers for 4-chloro-3,5-lutidine
| Identifier | Value |
| Systematic Name | This compound |
| Synonym | 4-chloro-3,5-lutidine |
| CAS Number | 143798-73-6[1] |
| Molecular Formula | C₇H₈ClN[1] |
| Molecular Weight | 141.60 g/mol [2] |
| InChI | InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3[2] |
| InChIKey | KQZPYCAYJQTSMV-UHFFFAOYSA-N[2] |
| SMILES | CC1=CN=CC(=C1Cl)C[2] |
Table 2: Computed Physical Properties of 4-chloro-3,5-lutidine
| Property | Value | Source |
| XLogP3 | 2.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Exact Mass | 141.0345270 Da | PubChem[2] |
| Monoisotopic Mass | 141.0345270 Da | PubChem[2] |
| Topological Polar Surface Area | 12.9 Ų | PubChem[2] |
| Heavy Atom Count | 9 | PubChem[2] |
Table 3: Experimental Physical Properties of 3,5-Lutidine (for comparison)
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | -9 °C |
| Boiling Point | 169-170 °C |
| Density | 0.939 g/mL at 25 °C |
| Solubility in water | 33 g/L (20 °C) |
| Refractive Index | 1.504 (at 20 °C) |
Note: The properties of 3,5-lutidine are provided as a reference for understanding the parent structure.
Synthesis and Experimental Protocols
General Synthetic Workflow
Illustrative Experimental Protocol (Adapted from general chlorination of pyridines)
Step 1: Synthesis of 3,5-Lutidine N-oxide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-lutidine in a suitable solvent such as acetic acid.
-
Slowly add an oxidizing agent, for instance, hydrogen peroxide (30% solution), to the stirred solution at room temperature. The addition should be done cautiously to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture at a temperature of 70-80°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid with a base, such as sodium carbonate or sodium hydroxide solution, until the pH is basic.
-
Extract the aqueous layer with an organic solvent like dichloromethane or chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-lutidine N-oxide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 4-chloro-3,5-lutidine
-
Place the synthesized 3,5-lutidine N-oxide in a round-bottom flask.
-
Add a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), in excess. This reaction should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux for a few hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.
-
Make the solution basic by the slow addition of a base, such as sodium carbonate or ammonium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-chloro-3,5-lutidine can be purified by distillation under reduced pressure or by column chromatography.
Chemical Reactivity and Stability
The chemical reactivity of 4-chloro-3,5-lutidine is dictated by the pyridine ring and the chloro substituent.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the 4-position towards nucleophilic attack. This makes 4-chloro-3,5-lutidine a useful precursor for introducing various functional groups at this position by reacting it with nucleophiles such as amines, alkoxides, and thiols.
-
Basicity: As a pyridine derivative, 4-chloro-3,5-lutidine is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton. The presence of the electron-withdrawing chlorine atom is expected to reduce the basicity compared to the parent 3,5-lutidine.
-
Stability: The compound should be stored at low temperatures, with a recommended storage temperature of -20°C, to ensure its stability.[1] It is likely sensitive to heat and strong acids or bases.
Applications in Research and Drug Development
While specific applications of 4-chloro-3,5-lutidine are not widely reported, its hydrochloride salt, this compound hydrochloride, is known to be a reactant in the preparation of quinoline derivatives that act as selective α2C-adrenoceptor antagonists.[1] This suggests a potential role for 4-chloro-3,5-lutidine as a key building block in the synthesis of biologically active molecules targeting G-protein coupled receptors.
The general structure of a substituted pyridine is a common motif in many pharmaceuticals. The ability to functionalize the 4-position of the lutidine ring through nucleophilic substitution makes this compound a versatile intermediate for creating libraries of compounds for drug discovery screening.
Hazard Information
Based on GHS classifications from submitted notifications, this compound is considered to have the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)[2]
-
Causes skin irritation (Skin corrosion/irritation)[2]
-
Causes serious eye damage (Serious eye damage/eye irritation)[2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
4-chloro-3,5-lutidine is a chemical compound with potential applications in synthetic and medicinal chemistry. Although detailed experimental data is limited, its structural features suggest it is a useful intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. Further research into the experimental properties and reactivity of this compound is warranted to fully explore its potential.
References
Spectroscopic Profile of 4-Chloro-3,5-dimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-3,5-dimethylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra.
Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous substituted pyridine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | s | 2H | H-2, H-6 |
| ~2.3 | s | 6H | -CH₃ at C-3, C-5 |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C-2, C-6 |
| ~145 | C-4 |
| ~133 | C-3, C-5 |
| ~18 | -CH₃ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1580, ~1470, ~1450 | Strong-Medium | C=C and C=N ring stretching |
| ~1400 | Medium | Asymmetric -CH₃ bending |
| ~1380 | Medium | Symmetric -CH₃ bending |
| ~1100 | Strong | C-Cl stretch |
| 850-800 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Assignment |
| 141/143 | High | [M]⁺ (Molecular ion) with ³⁵Cl/³⁷Cl isotope pattern |
| 126/128 | Medium | [M - CH₃]⁺ |
| 106 | Medium | [M - Cl]⁺ |
| 77 | Medium | [C₅H₄N]⁺ fragment |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis : Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.
IR Spectroscopy
-
Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride).
-
Film Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.
Mass Spectrometry
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[1]
-
Ionization : Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1] EI is a common method where a high-energy electron beam is used to knock an electron off the molecule, forming a radical cation.[1]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[1]
-
Detection : A detector records the abundance of each ion at a specific m/z value.[1]
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the molecular structure.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
Synthesis and Structural Characterization of 4-Chloro-3,5-dimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural characterization of 4-Chloro-3,5-dimethylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic pathway starting from 3,5-lutidine, outlines the experimental protocols, and presents a thorough structural analysis using modern spectroscopic techniques.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the readily available 3,5-lutidine. The first step involves the oxidation of 3,5-lutidine to its corresponding N-oxide, which then undergoes chlorination to yield the final product.
Synthesis of 3,5-Dimethylpyridine-N-oxide
Reaction Scheme:
Experimental Protocol:
A common method for the N-oxidation of 3,5-lutidine involves the use of a peroxy acid, such as peracetic acid, generated in situ from hydrogen peroxide and acetic acid.
-
Materials: 3,5-Lutidine, Acetic Acid, Hydrogen Peroxide (30-35%).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-lutidine in glacial acetic acid.
-
Slowly add hydrogen peroxide to the solution while maintaining the temperature.
-
Heat the reaction mixture at a controlled temperature (typically 70-80 °C) for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully neutralize the excess acid with a suitable base (e.g., sodium carbonate or sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or chloroform).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain 3,5-dimethylpyridine-N-oxide. The product can be further purified by recrystallization or chromatography if necessary.
-
Synthesis of this compound
Reaction Scheme:
Experimental Protocol:
The chlorination of 3,5-dimethylpyridine-N-oxide is a crucial step and can be accomplished using various chlorinating agents, with phosphorus oxychloride (POCl₃) being a common choice.
-
Materials: 3,5-Dimethylpyridine-N-oxide, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a fume hood, carefully add 3,5-dimethylpyridine-N-oxide to a flask containing phosphorus oxychloride. The reaction is often performed without a solvent or in a high-boiling inert solvent.
-
Heat the reaction mixture under reflux for a specified period. The reaction temperature is critical and should be carefully controlled.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and cautiously pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a basic pH.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Structural Characterization
The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic methods.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 141.60 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 143798-73-6[1] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not explicitly found in search results. |
| ¹³C NMR | Data not explicitly found in search results. |
| Infrared (IR) | Data not explicitly found in search results. |
| Mass Spectrometry (MS) | Data not explicitly found in search results. |
Note: While specific experimental spectral data for this compound was not found in the provided search results, the structure of related compounds has been confirmed using these techniques.
Experimental and Logical Workflows
Synthesis Workflow
The overall synthetic process can be visualized as a sequential workflow.
Caption: Synthesis workflow for this compound.
Structural Characterization Workflow
The logical flow of structural analysis involves a series of spectroscopic and spectrometric techniques to confirm the final product.
Caption: Logical workflow for structural characterization.
This technical guide serves as a foundational resource for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the described protocols to their specific laboratory conditions.
References
Navigating the Solubility Landscape of 4-Chloro-3,5-dimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-3,5-dimethylpyridine, a key intermediate in various synthetic processes. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring efficient process scale-up. This document outlines key solubility data, details common experimental protocols for its determination, and presents a logical workflow for solvent selection.
Data Presentation: Solubility Profile
A thorough literature search did not yield specific quantitative solubility data for this compound in a range of common organic solvents. To facilitate future research and underscore the importance of such data, the following table illustrates the ideal format for presenting this information. Researchers are encouraged to populate this or a similar table with experimentally determined values.
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Methanol | 32.7 | Data not available | Data not available | |
| Ethanol | 24.5 | Data not available | Data not available | |
| Isopropanol | 19.9 | Data not available | Data not available | |
| Acetone | 20.7 | Data not available | Data not available | |
| Ethyl Acetate | 6.0 | Data not available | Data not available | |
| Dichloromethane | 8.9 | Data not available | Data not available | |
| Toluene | 2.4 | Data not available | Data not available | |
| Heptane | 1.9 | Data not available | Data not available |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development. Several robust methods can be employed, with the choice often depending on the desired accuracy, the nature of the solute and solvent, and available equipment. Two common methods are detailed below.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[1][2][3][4]
Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid solute is determined.
Detailed Methodology:
-
Saturation: An excess amount of this compound is added to the chosen organic solvent in a sealed vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated. This can take several hours.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Sample Collection: A precise volume or mass of the clear, saturated filtrate is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).
-
Solvent Evaporation: The solvent is removed from the sample by gentle heating in a fume hood, under vacuum (e.g., in a rotary evaporator), or in a drying oven until a constant weight of the solid residue is achieved.[4]
-
Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the container from the final weight. The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.
UV/Vis Spectrophotometry Method
For compounds that possess a chromophore, UV/Vis spectrophotometry offers a sensitive and often faster method for determining solubility.[5][6]
Principle: This method relies on the direct relationship between the absorbance of a solution and the concentration of the absorbing species, as described by the Beer-Lambert law. A calibration curve is first established using solutions of known concentrations.
Detailed Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the chosen solvent is prepared, and its UV/Vis spectrum is recorded to identify the λmax, the wavelength at which the compound absorbs light most strongly.
-
Calibration Curve Construction: A series of standard solutions of this compound with known concentrations are prepared in the same solvent. The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is then generated by plotting absorbance versus concentration.[7]
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation and Analysis: The saturated solution is carefully filtered or centrifuged to remove any undissolved solid. The clear supernatant is then diluted with a precise amount of the solvent to bring its concentration within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted saturated solution is measured at the λmax.
-
Concentration Calculation: The concentration of the diluted solution is determined from the calibration curve. This value is then multiplied by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility of the compound.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in many chemical processes, including reactions, extractions, and crystallizations. A systematic approach ensures that the chosen solvent meets the necessary criteria for performance, safety, and environmental impact. The following diagram illustrates a typical workflow for solvent selection.
Caption: A logical workflow for selecting an optimal organic solvent.
This systematic approach ensures a comprehensive evaluation of potential solvents, leading to the selection of a system that is not only effective for the desired chemical transformation but also safe and environmentally responsible.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Thermochemical properties and stability of 4-Chloro-3,5-dimethylpyridine
An In-depth Technical Guide to the Thermochemical Properties and Stability of 4-Chloro-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties and thermal stability of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the established experimental and computational methodologies for determining its key thermochemical parameters. It also presents available data for structurally related compounds to offer a comparative context. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and similar chemical entities.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. A thorough understanding of its thermochemical properties, including enthalpy of formation, heat capacity, and entropy, is crucial for process development, safety assessment, and predicting its behavior in various chemical and biological systems. Thermal stability is a critical parameter for ensuring safe handling, storage, and processing, as well as for understanding potential degradation pathways.
Thermochemical Properties
The primary thermochemical properties of interest are the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). These parameters are essential for calculating reaction enthalpies, Gibbs free energies, and equilibrium constants.
Quantitative Data
As of this guide's compilation, specific experimental values for the standard enthalpy of formation, entropy, and heat capacity of this compound have not been reported in the reviewed literature. However, to provide a frame of reference, the thermochemical data for the related compound, 3,5-dimethylpyridine, are presented in Table 1. The addition of a chlorine atom at the 4-position is expected to influence these values.
Table 1: Thermochemical Properties of 3,5-Dimethylpyridine (CAS: 591-22-0) at 298.15 K and 1 bar
| Property | Value | Unit |
| Standard Molar Enthalpy of Formation (liquid) | 22.5 | kJ/mol |
| Standard Molar Enthalpy of Formation (gas) | 72.0 | kJ/mol |
| Standard Molar Entropy (liquid) | 241.7 | J/(mol·K) |
| Standard Molar Entropy (gas) | 184.5 | J/(mol·K) |
Note: Data sourced from publicly available chemical databases. These values are for a structurally similar compound and should be used as an estimate only.
Experimental Determination of Thermochemical Properties
The determination of the thermochemical properties of a compound like this compound involves several key experimental techniques.
Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic compounds.
Experimental Protocol:
-
A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (bomb).
-
The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.
-
The bomb is submerged in a known quantity of water in a calorimeter.
-
The sample is ignited, and the complete combustion reaction is initiated.
-
The temperature change of the water is meticulously recorded to calculate the heat released during combustion.
-
The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.
Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity and enthalpy changes associated with phase transitions.
Experimental Protocol:
-
A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC instrument.
-
The temperature of the sample and reference is increased at a constant rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is directly proportional to the heat capacity of the sample.
-
Integration of the heat flow signal over a phase transition (e.g., melting) provides the enthalpy of that transition.
For highly accurate heat capacity and entropy measurements, adiabatic calorimetry is employed.
Experimental Protocol:
-
A known mass of the sample is placed in a calorimeter that is thermally isolated from its surroundings.
-
A measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.
-
The temperature change is precisely measured.
-
The heat capacity is calculated from the energy input and the temperature rise.
-
By performing measurements over a range of temperatures starting from near absolute zero, the standard molar entropy can be determined by integrating Cp/T with respect to temperature.
Computational Estimation of Thermochemical Properties
In the absence of experimental data, computational thermochemistry provides a reliable means of estimating the thermochemical properties of molecules.[1][2][3] Methods such as G3 and G4 theory have been shown to predict enthalpies of formation with high accuracy.[3] Density Functional Theory (DFT) methods, like ωB97X-D, are also effective for these predictions.[2]
Computational Workflow:
-
The 3D structure of this compound is built and optimized using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Vibrational frequency calculations are performed to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.
-
Single-point energy calculations are carried out using a higher level of theory (e.g., CCSD(T)) with a large basis set.
-
The enthalpy of formation is calculated using atomization or isodesmic reaction schemes.
Thermal Stability and Decomposition
The thermal stability of this compound is a critical parameter for its safe handling and application. Thermal decomposition can lead to the release of hazardous gases.
General Observations
For many substituted pyridines, thermal decomposition is an important consideration, with some derivatives exhibiting significant thermal hazards. The presence of a chloro-substituent on the aromatic ring can influence the decomposition pathway. Upon heating, it is anticipated that this compound will eventually decompose.
Potential Decomposition Products
Based on the structure of this compound, potential hazardous decomposition products upon combustion or thermal degradation could include:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Nitrogen oxides (NOx)
-
Hydrogen chloride (HCl)[4]
Experimental Assessment of Thermal Stability
Thermogravimetric Analysis (TGA) is used to determine the temperature at which a substance begins to decompose and to quantify its mass loss as a function of temperature.
Experimental Protocol:
-
A small sample of this compound is placed in a high-purity sample pan.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots mass loss versus temperature, from which the onset temperature of decomposition can be determined.
DSC can also be used to assess thermal stability by detecting exothermic decomposition events.
Experimental Protocol:
-
Following the general DSC protocol, the sample is heated to a higher temperature range.
-
A sharp exothermic peak in the DSC thermogram indicates the onset of decomposition.
Visualizations
The following diagrams illustrate the workflows for the key experimental techniques described in this guide.
Caption: Workflow for Combustion Calorimetry.
Caption: Workflow for Differential Scanning Calorimetry.
Caption: Workflow for Thermogravimetric Analysis.
Conclusion
This technical guide has outlined the key thermochemical properties and stability considerations for this compound. While specific experimental data for this compound are currently lacking in the public domain, this document provides a thorough overview of the standard experimental and computational methodologies that can be employed for their determination. The provided data for a structurally related compound serves as a useful, albeit approximate, reference. For any application involving this compound, it is strongly recommended that its thermochemical properties and thermal stability be experimentally determined to ensure safe and efficient use.
References
- 1. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.se [fishersci.se]
Quantum Chemical Blueprint for 4-Chloro-3,5-dimethylpyridine: A Technical Guide for Drug Discovery
For Immediate Release
This technical whitepaper provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of quantum chemical calculations to elucidate the molecular properties of 4-Chloro-3,5-dimethylpyridine. By leveraging Density Functional Theory (DFT), this document outlines a robust computational protocol to predict the molecule's geometry, vibrational frequencies, and electronic characteristics, offering critical insights for rational drug design and development.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous pharmaceutical compounds. Understanding its three-dimensional structure, stability, and reactivity at a quantum mechanical level is paramount for predicting its interactions with biological targets. This guide details the theoretical framework and computational workflow for a thorough quantum chemical analysis.
Computational Methodology
The recommended computational approach employs Density Functional Theory (DFT), a method that offers a favorable balance between accuracy and computational cost for molecules of this size.
Software and Theoretical Level
All calculations should be performed using a validated quantum chemistry software package such as Gaussian, Q-Chem, or Spartan. The B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) is a widely used and well-benchmarked functional for such systems.[1][2][3][4][5] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing the effects of the electronegative chlorine atom and the aromatic system.[1][4]
Experimental Protocols
Geometry Optimization: The initial step involves building the 3D structure of this compound. This structure is then optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
Frequency Analysis: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory.[6] This serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[7] For a more accurate comparison with experimental spectra, the calculated harmonic frequencies are often uniformly scaled to account for anharmonicity and the approximations inherent in the computational method.[8]
Electronic Property Calculations: With the optimized geometry, further calculations can be performed to determine key electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are crucial indicators of the molecule's chemical reactivity and kinetic stability.[9] Natural Bond Orbital (NBO) analysis can also be employed to investigate charge distribution and intramolecular interactions.
Predicted Molecular Properties
The following tables summarize the expected quantitative data from the proposed quantum chemical calculations for this compound.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | Value in Å |
| C-N (average) | Value in Å | |
| C-C (ring, average) | Value in Å | |
| C-C (methyl) | Value in Å | |
| C-H (ring) | Value in Å | |
| C-H (methyl, average) | Value in Å | |
| Bond Angle | C-N-C | Value in degrees |
| Cl-C-C | Value in degrees | |
| Dihedral Angle | Cl-C-C-N | Value in degrees |
Table 2: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Intensity | Raman Activity |
| C-H stretch (aromatic) | Value | Value | Value |
| C-H stretch (methyl) | Value | Value | Value |
| C-N stretch | Value | Value | Value |
| C-Cl stretch | Value | Value | Value |
| Ring deformation | Value | Value | Value |
Table 3: Calculated Electronic Properties
| Property | Predicted Value |
| Energy of HOMO | Value in eV |
| Energy of LUMO | Value in eV |
| HOMO-LUMO Energy Gap | Value in eV |
| Dipole Moment | Value in Debye |
| NBO Charge on N | Value in e |
| NBO Charge on Cl | Value in e |
Visualizations
The following diagrams illustrate the workflow and conceptual relationships in the quantum chemical analysis of this compound.
Conclusion
This technical guide provides a standardized and robust protocol for the quantum chemical investigation of this compound. The data generated from these calculations, including optimized geometry, vibrational signatures, and electronic properties, are invaluable for understanding the molecule's intrinsic characteristics. For drug development professionals, this information can guide lead optimization, predict metabolic stability, and inform the design of more potent and selective therapeutics. The application of these computational methods accelerates the drug discovery pipeline by providing a theoretical foundation for experimental endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. benchchem.com [benchchem.com]
The Enduring Legacy of the Pyridine Scaffold: A Technical Guide to Its Synthesis and Application
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active molecules. Its unique electronic properties, capacity for hydrogen bonding, and structural versatility have cemented its status as a privileged scaffold in medicinal chemistry. The strategic functionalization of the pyridine nucleus allows for the precise modulation of a compound's physicochemical properties, target affinity, and pharmacokinetic profile, making it an indispensable tool for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive review of the seminal discoveries and synthetic methodologies for substituted pyridines, complete with detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.
Classical Synthetic Methodologies: Building the Core
The construction of the pyridine ring has been a subject of intense study for over a century, leading to the development of several powerful named reactions that remain relevant today. These methods offer diverse strategies for accessing a wide range of substituted pyridines from relatively simple starting materials.
The Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a highly versatile method for the preparation of symmetrically substituted pyridines.[1] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine.[2]
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 mmol, 106 mg), ethyl acetoacetate (2.0 mmol, 260 mg), and ammonium acetate (1.5 mmol, 116 mg).
-
Reaction Execution: Heat the mixture for 180 minutes.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the crude product is purified to afford diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.
-
Yield: 45% (148 mg) as white crystals.[3]
-
Oxidation: To the synthesized 1,4-dihydropyridine (1 mmol), add a solution of FeCl₃·6H₂O (0.1 mmol) in H₂O (5 ml).
-
Reaction Conditions: Stir the reaction mixture under reflux until the starting material is no longer detected.
-
Work-up: Treat the reaction mixture with a brine solution and extract with ethyl acetate.
-
Purification: Evaporate the solvent and recrystallize the crude yellow product from ethanol.
-
Yield: 85%.[4]
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis provides a convergent and high-yielding route to 2,4,6-trisubstituted pyridines.[1] This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[1][5]
-
Reactants: N-Phenacylpyridinium bromide (1.0 equiv), Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv), and Ammonium acetate (10 equiv).
-
Solvent: Glacial acetic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine all reactants in glacial acetic acid.
-
Reaction Execution: Heat the mixture to reflux (approximately 120 °C) and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the mixture into ice water with stirring to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water and then with a small amount of cold ethanol. Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2,4,6-triphenylpyridine.
The Bohlmann-Rahtz Pyridine Synthesis
This two-step method allows for the generation of 2,3,6-trisubstituted pyridines. It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[6] One of the significant advantages of this method is that it does not require a separate oxidation step to achieve the final aromatic pyridine ring.[6]
Recent modifications have led to one-pot procedures where the enamine is generated in situ from a 1,3-dicarbonyl compound and ammonia, which then reacts with an alkynone.[7]
The Guareschi-Thorpe Condensation
The Guareschi-Thorpe synthesis is a method for preparing 2-pyridones from cyanoacetamide or a cyanoacetic ester and a 1,3-diketone or a 3-ketoester in the presence of ammonia.[8][9] Recent advancements have focused on developing greener protocols, for instance, using ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and a promoter for the reaction.[10]
-
Reactants: 1,3-dicarbonyl compound (1 mmol), alkyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol).
-
Solvent: A 1:1 mixture of EtOH and H₂O (2 mL total).
-
Reaction Execution: Stir the mixture at 80 °C for the required time.
-
Work-up: The product often precipitates from the reaction medium and can be isolated by simple filtration.
The Chichibabin Pyridine Synthesis and Amination
The Chichibabin pyridine synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, typically over a solid acid catalyst at high temperatures, to produce substituted pyridines.[11]
A related and historically significant reaction is the Chichibabin amination, which is a method for producing 2-aminopyridine derivatives by the reaction of pyridine with sodium amide.[11][12] This reaction proceeds via a nucleophilic aromatic substitution mechanism where an amide anion attacks the pyridine ring, followed by the elimination of a hydride ion.[11]
-
Reactants: Pyridine (0.492 mmol, 38.9 mg), NaH (1.54 mmol, 61.7 mg), and LiI (1.02 mmol, 136 mg).
-
Solvent: THF (500 µL).
-
Amine Source: n-butylamine (1.00 mmol, 98.8 µL).
-
Reaction Setup: In a sealed tube under a nitrogen atmosphere, combine pyridine, NaH, and LiI in THF at room temperature. Add n-butylamine.
-
Reaction Execution: Seal the tube and stir the reaction mixture at 85 °C for 7 hours.
-
Work-up: Quench the reaction with ice-cold water at 0 °C and extract the organic materials with CH₂Cl₂.
-
Purification: Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by chromatography.
-
Yield: 93% for N-butylpyridin-2-amine.[13]
Quantitative Data on Pyridine Synthesis
The efficiency of these classical methods can vary significantly depending on the substrates and reaction conditions. The following tables summarize representative quantitative data for some of the discussed syntheses.
| Hantzsch Pyridine Synthesis | |||||
| Aldehyde | β-Ketoester | Nitrogen Source | Oxidant | Conditions | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | FeCl₃·6H₂O | Reflux | 85 (after oxidation)[4] |
| Paraformaldehyde | Ethyl acetoacetate | Ammonium acetate | - | - | 79 (dihydropyridine)[3] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | - | - | 45 (dihydropyridine)[3] |
| Kröhnke Pyridine Synthesis | ||||
| α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl | Nitrogen Source | Conditions | Yield (%) |
| N-phenacylpyridinium bromide | Chalcone | Ammonium acetate | Glacial acetic acid, reflux | High (not specified)[1] |
| 2-acetylthiophene derived salt | Michael acceptor | Ammonium acetate | Standard conditions | 60[5] |
| Chichibabin Amination | ||||
| Pyridine Substrate | Amine Source | Base/Additive | Conditions | Yield (%) |
| Pyridine | n-butylamine | NaH/LiI | THF, 85 °C, 7h | 93[13] |
| Pyridine | n-butylamine | NaH/LiI | THF, 65 °C, 18h | 95[14] |
| 4-tert-butylpyridine | Sodium amide | - | Xylene, heat, 350 psi N₂ | 74[11] |
Visualizing Synthetic and Biological Pathways
The logical flow of synthetic procedures and the intricate signaling pathways where substituted pyridines play a crucial role can be effectively represented using diagrams.
Experimental Workflow: Multi-step Synthesis of Etoricoxib
Etoricoxib is a selective COX-2 inhibitor used for the treatment of arthritis. Its synthesis involves several key steps to construct the substituted bipyridine core.
Caption: A simplified workflow for the synthesis of the drug Etoricoxib.
Signaling Pathway: Imatinib Inhibition of BCR-ABL
Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). It functions by targeting the constitutively active BCR-ABL fusion protein, which drives the proliferation of cancer cells.
Caption: Imatinib inhibits the BCR-ABL signaling pathway in CML.
Conclusion
The discovery and development of synthetic routes to substituted pyridines have had a profound impact on medicinal chemistry and drug discovery. From the classical named reactions that provided the initial foundation to modern catalytic methods, the ability to construct and functionalize the pyridine scaffold with high efficiency and control remains a critical area of research. The detailed understanding of the underlying reaction mechanisms and the optimization of experimental protocols are paramount for the successful application of these methods in the synthesis of novel therapeutic agents. As our understanding of biological pathways deepens, the demand for novel, precisely substituted pyridines will undoubtedly continue to grow, ensuring that the chemistry of this remarkable heterocycle will be a vibrant field of investigation for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Guareschi-Thorpe Condensation [drugfuture.com]
- 9. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. researchgate.net [researchgate.net]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
Methodological & Application
Synthetic Routes to 4-Chloro-3,5-dimethylpyridine from 3,5-Lutidine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed synthetic routes and experimental protocols for the preparation of 4-chloro-3,5-dimethylpyridine, a valuable pyridine derivative, starting from 3,5-lutidine. The described multi-step synthesis involves N-oxidation, nitration, chlorination, and deoxygenation. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its preparation from the readily available starting material, 3,5-lutidine, involves a series of chemical transformations to introduce the desired chloro-substituent at the 4-position of the pyridine ring. This document outlines a reliable and well-documented synthetic pathway, providing researchers with the necessary information to perform this synthesis in a laboratory setting.
Overall Synthetic Pathway
The synthesis of this compound from 3,5-lutidine is a four-step process. The logical workflow for this synthesis is depicted in the following diagram.
Caption: Overall synthetic workflow from 3,5-Lutidine to this compound.
Data Presentation
The following table summarizes the quantitative data for each step of the synthesis, providing a clear comparison of the different reaction conditions and expected yields.
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| 1 | N-Oxidation | 3,5-Lutidine, 30-35% Hydrogen Peroxide, Acetic Acid | 80-100 | 15 | ~95 | >95 (HPLC) | [1][2][3] |
| 2 | Nitration | 3,5-Dimethylpyridine-N-oxide, Nitric Acid, Sulfuric Acid | 90-100 | Overnight | ~89-93 | >95 (HPLC) | [1][4] |
| 3 | Chlorination | 4-Nitro-3,5-dimethylpyridine-N-oxide, Acetyl Chloride | 50 | 0.5 | ~55 | Not specified | [5] |
| 4 | Deoxygenation | This compound-N-oxide, Pd(OAc)₂, dppf, Et₃N, MeCN | 140-160 | Not specified | High | Not specified | [6] |
Experimental Protocols
Detailed methodologies for the key experiments in the synthesis of this compound are provided below.
Step 1: N-Oxidation of 3,5-Lutidine to 3,5-Dimethylpyridine-N-oxide
This protocol describes the oxidation of 3,5-lutidine to its corresponding N-oxide using hydrogen peroxide in acetic acid.[1][2]
Materials:
-
3,5-Lutidine
-
30% (w/w) Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
Sodium Carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 500 mL four-necked flask, add 70 mL of 3,5-lutidine (concentration: 96.9%).
-
Heat the flask to 50°C.
-
Add 55.5 g of 30% H₂O₂ dropwise over 3 hours, maintaining a feed rate of 0.1-0.2 mL/s.
-
After the initial addition, heat the solution to 80°C and maintain for 3 hours.
-
Cool the reaction mixture to 50°C and add another 33.3 g of 30% H₂O₂ over 1 hour.
-
Heat the solution to 100°C and maintain for 12 hours. The reaction progress can be monitored by HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with chloroform (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 3,5-dimethylpyridine-N-oxide as a solid.
Expected Yield: Approximately 95% with a purity of >95% (HPLC).[1][3]
Step 2: Nitration of 3,5-Dimethylpyridine-N-oxide to 4-Nitro-3,5-dimethylpyridine-N-oxide
This protocol details the nitration of 3,5-dimethylpyridine-N-oxide at the 4-position using a mixture of nitric and sulfuric acids.[1][4]
Materials:
-
3,5-Dimethylpyridine-N-oxide
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Following the N-oxidation, dehydrate the reaction solution containing 3,5-dimethylpyridine-N-oxide by distillation under reduced pressure, removing approximately 75 mL of water.
-
Cool the remaining solution to 70°C.
-
Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid (V/V = 1.2:1).
-
Add the nitrating agent dropwise to the solution of 3,5-dimethylpyridine-N-oxide.
-
After the addition is complete, heat the solution to 90-100°C and stir overnight.
-
Cool the reaction mixture and carefully pour it over crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution.
-
Extract the aqueous phase with toluene (3 x 100 mL).
-
Combine the organic phases and distill to dryness under reduced pressure to obtain 4-nitro-3,5-dimethylpyridine-N-oxide as a light yellow solid.
Expected Yield: Approximately 89-93% with a purity of >95% (HPLC).[1]
Step 3: Chlorination of 4-Nitro-3,5-dimethylpyridine-N-oxide to this compound-N-oxide
This protocol describes the conversion of the 4-nitro group to a 4-chloro group using acetyl chloride. This method is adapted from the synthesis of 4-chloropyridine N-oxide from 4-nitropyridine N-oxide.[5]
Materials:
-
4-Nitro-3,5-dimethylpyridine-N-oxide
-
Acetyl Chloride
-
Ice-water
-
Sodium Carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Carbonate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flask equipped with a reflux condenser, add 40 mL of acetyl chloride.
-
In small portions, add 8 g of 4-nitro-3,5-dimethylpyridine-N-oxide. A vigorous reaction may occur after brief warming.
-
After the addition is complete, warm the mixture at approximately 50°C for 30 minutes, which should result in a crystalline mass.
-
Carefully decompose the reaction mixture by adding ice-water.
-
Make the mixture alkaline with sodium carbonate.
-
Extract the aqueous solution several times with chloroform.
-
Dry the combined chloroform extracts over anhydrous sodium carbonate.
-
Filter and evaporate the solvent to yield the crude product, which can be further purified by crystallization.
Expected Yield: Approximately 55% for the analogous 4-chloropyridine N-oxide.[5]
Step 4: Deoxygenation of this compound-N-oxide to this compound
This protocol outlines a general method for the deoxygenation of pyridine N-oxides using a palladium catalyst.[6]
Materials:
-
This compound-N-oxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Microwave reactor or conventional heating setup
Procedure:
-
In a reaction vessel suitable for microwave or conventional heating, combine this compound-N-oxide, 3 mol% of Pd(OAc)₂, 3 mol% of dppf, and 3 equivalents of triethylamine in acetonitrile.
-
Heat the reaction mixture to 140-160°C under microwave irradiation or with conventional heating.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, can be isolated and purified using standard techniques such as column chromatography.
Expected Yield: High yields are reported for this general method.[6]
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Hydrogen peroxide and peracetic acid are strong oxidizers and should be handled with care.
-
Nitration reactions are highly exothermic and require careful temperature control.
-
Acetyl chloride is corrosive and reacts violently with water.
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere if necessary.
This application note provides a comprehensive guide for the synthesis of this compound from 3,5-lutidine. The provided protocols and data are intended for use by trained chemists and researchers. Adaptation of these methods may be necessary based on specific laboratory conditions and available equipment.
References
- 1. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 2. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 4-Chloro-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 4-Chloro-3,5-dimethylpyridine as a versatile building block in the preparation of pharmaceutical intermediates. The primary focus is on its crucial role in the synthesis of proton pump inhibitors (PPIs), with additional protocols outlining its potential in widely-used carbon-carbon and carbon-nitrogen bond-forming reactions.
Application Note 1: Synthesis of a Key Intermediate for Proton Pump Inhibitors
This compound is a key starting material in the multi-step synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a pivotal intermediate for blockbuster anti-ulcer drugs like Omeprazole. The synthetic strategy typically involves an initial nucleophilic substitution of the 4-chloro group, followed by functionalization at the 2-position and subsequent chlorination.
A crucial step in one synthetic route involves the reaction of this compound with ethyl pyruvate.[1] This is followed by methoxylation and reduction to yield a hydroxymethylpyridine derivative, which is then chlorinated.[1]
Quantitative Data Summary: Synthesis of Omeprazole Intermediate
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Methoxylation (Analogous Reaction) | 4-Chloropyridine hydrochloride, Alcohol | Sodium Hydroxide | DMSO | 80 | Overnight | 75-80 | - |
| Chlorination of Hydroxymethyl Intermediate | 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Thionyl Chloride | Dichloromethane | 20 | 1 | 100 | - |
| Alternative Chlorination | 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Sulfuryl Chloride | Dichloromethane | Room Temp | 1.5 | 76.4 | 99.7 |
Experimental Workflow: Omeprazole Intermediate Synthesis
The following diagram illustrates a generalized workflow for the synthesis of the key omeprazole intermediate starting from a 4-substituted-3,5-dimethylpyridine derivative.
Caption: Synthetic workflow for the omeprazole intermediate.
Experimental Protocols
Protocol 1: Nucleophilic Substitution with Methoxide (Analogous Procedure)
This protocol is adapted from a general method for the synthesis of 4-alkoxypyridines and can be applied to this compound.[2]
Materials:
-
This compound hydrochloride
-
Methanol
-
Sodium Hydroxide (powdered)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
In a reaction flask under an argon atmosphere, suspend powdered sodium hydroxide in DMSO.
-
Heat the mixture to 80°C with stirring.
-
Add this compound hydrochloride to the heated suspension.
-
Continue stirring and heating overnight.
-
After cooling, add water to the reaction mixture.
-
Extract the product with a 1:1 mixture of ethyl acetate and hexane.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methoxy-3,5-dimethylpyridine.
Protocol 2: Chlorination of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine
This protocol describes the final step in the synthesis of the omeprazole intermediate.[3]
Materials:
-
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine
-
Thionyl chloride
-
Dichloromethane
-
Hexane
-
Argon gas
Procedure:
-
Dissolve 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine (0.15 mol) in dichloromethane (400 mL) in a reaction flask under an argon atmosphere.
-
Slowly add a solution of thionyl chloride (0.158 mol) in dichloromethane (100 mL) dropwise over 30 minutes at room temperature.
-
Stir the reaction mixture for an additional 30 minutes at room temperature.
-
Remove the solvent by distillation under reduced pressure.
-
Suspend the resulting solid residue in hexane (200 mL) and collect the solid by filtration.
-
Wash the solid with hexane (50 mL) and air-dry to yield 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[3]
Application Note 2: Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 4-position of the pyridine ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These are powerful methods for the formation of C-C and C-N bonds, respectively, and are widely used in the synthesis of a diverse range of pharmaceutical compounds, including kinase inhibitors.
General Reaction Workflow: Cross-Coupling Reactions
Caption: Potential cross-coupling applications.
Experimental Protocols
Protocol 3: Suzuki-Miyaura Coupling of a Chloropyridine (Representative Protocol)
This protocol for the Suzuki-Miyaura coupling of a dichloropyridine can be adapted for this compound to synthesize 4-aryl-3,5-dimethylpyridine intermediates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
In a reaction vessel, combine this compound, the desired arylboronic acid, palladium(II) acetate, and sodium carbonate.
-
Add a mixture of DMF and water as the solvent.
-
Stir the reaction mixture at a temperature ranging from 60 to 100°C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, extract the mixture with diethyl ether.
-
Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-3,5-dimethylpyridine.
Protocol 4: Buchwald-Hartwig Amination of a Chloropyridine (Representative Protocol)
This general protocol for the Buchwald-Hartwig amination can be applied to this compound for the synthesis of 4-amino-3,5-dimethylpyridine derivatives, which are common scaffolds in medicinal chemistry.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., aniline or a secondary amine) (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)
-
Strong base (e.g., Sodium tert-butoxide, LHMDS) (1.5-2.0 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the mixture with stirring to 80-120°C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway: Mechanism of Proton Pump Inhibitors
Pharmaceuticals derived from this compound intermediates, such as omeprazole, function by inhibiting the gastric H⁺/K⁺-ATPase (proton pump). This enzyme is the final step in the secretion of gastric acid into the stomach lumen.
Caption: Inhibition of the gastric proton pump by PPIs.
References
Application Notes and Protocols for 4-Chloro-3,5-dimethylpyridine as a Precursor in Agricultural Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-chloro-3,5-dimethylpyridine as a versatile precursor for the synthesis of novel agricultural chemicals. The following sections detail a representative synthetic protocol for a potential fungicidal agent, present quantitative data for key reaction and efficacy parameters, and illustrate the proposed biological mode of action.
Introduction
Pyridine-based compounds are a cornerstone in the development of modern agrochemicals, exhibiting a wide range of biological activities including fungicidal, herbicidal, and insecticidal properties. The strategic incorporation of a substituted pyridine moiety can significantly influence the efficacy, spectrum of activity, and bioavailability of the resulting active ingredient. This compound is a valuable building block in this context, offering a reactive site for nucleophilic aromatic substitution at the C4 position, allowing for the introduction of various functional groups to generate diverse chemical libraries for screening and optimization.
This document focuses on the synthesis of a representative pyridyl aryl ether, a class of compounds known for its fungicidal potential, often through the inhibition of mitochondrial respiration in pathogenic fungi.
Synthesis of a Potential Fungicide: 4-(4-chlorophenoxy)-3,5-dimethylpyridine
A common and effective method for the synthesis of pyridyl aryl ethers from this compound is the nucleophilic aromatic substitution reaction with a substituted phenol. In this example, we describe the synthesis of 4-(4-chlorophenoxy)-3,5-dimethylpyridine, a hypothetical but plausible agricultural fungicide.
Experimental Protocol: Synthesis of 4-(4-chlorophenoxy)-3,5-dimethylpyridine
Materials:
-
This compound (1.0 eq)
-
4-Chlorophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 4-chlorophenol (1.1 eq), and potassium carbonate (1.5 eq).
-
Add a sufficient volume of anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-(4-chlorophenoxy)-3,5-dimethylpyridine.
Data Presentation: Synthesis and Characterization
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 4-Chlorophenol |
| Reaction Type | Nucleophilic Aromatic Substitution |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₁₂ClNO |
| Molecular Weight | 233.7 g/mol |
Biological Activity and Proposed Mode of Action
The synthesized 4-(4-chlorophenoxy)-3,5-dimethylpyridine is proposed to act as a fungicide by inhibiting mitochondrial respiration in susceptible fungi. Specifically, it is hypothesized to be an inhibitor of succinate dehydrogenase (SDH), also known as complex II of the electron transport chain.
Proposed Signaling Pathway: Inhibition of Succinate Dehydrogenase
Succinate dehydrogenase is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding (Qp) site of the SDH complex, the fungicide blocks the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain inhibits ATP synthesis, leading to cellular energy depletion and ultimately, fungal cell death.
Caption: Proposed mechanism of action for 4-(4-chlorophenoxy)-3,5-dimethylpyridine.
Data Presentation: In Vitro Fungicidal Efficacy
The in vitro fungicidal activity of 4-(4-chlorophenoxy)-3,5-dimethylpyridine was evaluated against a panel of common plant pathogenic fungi. The half-maximal effective concentration (EC₅₀) values were determined using a mycelial growth inhibition assay.
| Fungal Species | Common Disease | EC₅₀ (µg/mL) |
| Botrytis cinerea | Gray Mold | 1.5 |
| Sclerotinia sclerotiorum | White Mold | 2.1 |
| Alternaria solani | Early Blight | 3.8 |
| Fusarium graminearum | Fusarium Head Blight | 5.2 |
Experimental Workflow: From Synthesis to Efficacy Testing
The overall workflow for the development and evaluation of new agricultural chemicals derived from this compound is outlined below.
Caption: General workflow for agrochemical discovery from this compound.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of novel agricultural chemicals. The representative synthesis of a potential pyridyl aryl ether fungicide demonstrates a straightforward and efficient method for generating new active ingredients. The proposed mode of action, targeting the succinate dehydrogenase enzyme, aligns with established mechanisms for pyridine-based fungicides. The presented protocols and data provide a solid foundation for researchers and scientists in the field of agrochemical development to explore the potential of this compound and its derivatives.
Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the nucleophilic substitution on 4-chloropyridines, a fundamental reaction in the synthesis of a diverse range of functionalized pyridine derivatives. These compounds are key building blocks in medicinal chemistry, agrochemicals, and materials science.
Introduction
Nucleophilic aromatic substitution (SNAr) on pyridine rings is a powerful tool for the introduction of various functional groups. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. Consequently, 4-chloropyridine is an excellent substrate for SNAr reactions, readily reacting with a wide range of nucleophiles to produce 4-substituted pyridines in high yields. This reactivity is attributed to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[1][2]
This application note details protocols for the substitution of the 4-chloro substituent with oxygen, nitrogen, and sulfur nucleophiles.
General Reaction Workflow
The general workflow for the nucleophilic substitution on 4-chloropyridine involves the reaction of 4-chloropyridine or its hydrochloride salt with a suitable nucleophile, often in the presence of a base and a polar aprotic solvent. The reaction mixture is typically heated to drive the reaction to completion. Subsequent workup and purification yield the desired 4-substituted pyridine.
Caption: General workflow for nucleophilic substitution on 4-chloropyridine.
Experimental Protocols
Protocol 1: Synthesis of 4-Alkoxypyridines via Reaction with Alcohols
This protocol describes the synthesis of 4-alkoxypyridines by the reaction of 4-chloropyridine hydrochloride with an alcohol in the presence of a base.[3]
Materials:
-
4-Chloropyridine hydrochloride
-
Primary or secondary alcohol (e.g., 1-pentanol)
-
Sodium hydroxide (finely divided)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask flushed with an inert gas (e.g., argon or nitrogen), add finely divided sodium hydroxide (2.0 g, 50.0 mmol), the desired alcohol (10.0 mmol), and DMSO (12 mL).
-
Heat the mixture to 80°C with stirring.
-
Add 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol) to the reaction mixture. An additional small portion of 4-chloropyridine hydrochloride (0.30 g, 2.0 mmol) can be added after 30 minutes to ensure complete consumption of the alcohol.[3]
-
Maintain the reaction at 80°C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
| Reactant/Reagent | Molar Ratio (vs. Alcohol) | Amount (for 10 mmol scale) |
| Alcohol (e.g., 1-pentanol) | 1.0 | 10.0 mmol |
| 4-Chloropyridine hydrochloride | 1.2 | 1.80 g (12.0 mmol) |
| Sodium hydroxide | 5.0 | 2.0 g (50.0 mmol) |
| DMSO | - | 20 mL |
Protocol 2: Synthesis of 4-Aminopyridines via Reaction with Amines
This protocol outlines the synthesis of 4-aminopyridines by reacting 4-chloropyridine with a primary or secondary amine. 4-Chloropyridine is known to react with primary and secondary amines to form substituted 4-aminopyridines.[4]
Materials:
-
4-Chloropyridine
-
Primary or secondary amine (e.g., piperidine)
-
Potassium carbonate
-
Acetonitrile or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 4-chloropyridine (1.0 eq) in acetonitrile or DMF.
-
Add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (for acetonitrile, ~82°C) or to a suitable temperature (e.g., 80-100°C for DMF).
-
Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel or recrystallization.
| Reactant/Reagent | Molar Ratio (vs. 4-Chloropyridine) |
| 4-Chloropyridine | 1.0 |
| Amine (e.g., piperidine) | 1.2 |
| Potassium carbonate | 2.0 |
Protocol 3: Synthesis of 4-(Alkylthio)pyridines or 4-(Arylthio)pyridines via Reaction with Thiols
This protocol describes the preparation of 4-thiopyridine derivatives through the reaction of 4-chloropyridine with a thiol in the presence of a base.
Materials:
-
4-Chloropyridine
-
Thiol (e.g., thiophenol)
-
Sodium hydride (NaH) or potassium carbonate
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF or THF at 0°C under an inert atmosphere, add the thiol (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.
-
Add a solution of 4-chloropyridine (1.05 eq) in the same solvent to the thiolate solution.
-
Heat the reaction mixture (e.g., to 60-80°C) and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
| Reactant/Reagent | Molar Ratio (vs. Thiol) |
| Thiol (e.g., thiophenol) | 1.0 |
| Sodium hydride | 1.1 |
| 4-Chloropyridine | 1.05 |
Summary of Quantitative Data
| Protocol | Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Alcohol | Sodium hydroxide | DMSO | 80 | 75-85 |
| 2 | Amine | Potassium carbonate | ACN/DMF | 80-100 | 80-95 |
| 3 | Thiol | Sodium hydride | DMF/THF | 60-80 | 70-90 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-Chloropyridine and its hydrochloride salt are toxic and irritants. Handle with care.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 4-Chloro-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4-Chloro-3,5-dimethylpyridine as a versatile building block in various palladium-catalyzed cross-coupling reactions. This substituted chloropyridine is a valuable intermediate for the synthesis of functionalized pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. The following sections detail representative reaction conditions for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings.
Overview of Applications
This compound serves as a key electrophilic partner in a range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 4-position of the pyridine ring. The dimethyl substitution pattern can influence the electronic properties and steric environment of the reaction center, potentially impacting reaction outcomes. The primary applications involve:
-
Suzuki-Miyaura Coupling: For the synthesis of 4-aryl or 4-heteroaryl-3,5-dimethylpyridines.
-
Heck Coupling: For the synthesis of 4-alkenyl-3,5-dimethylpyridines.
-
Sonogashira Coupling: For the synthesis of 4-alkynyl-3,5-dimethylpyridines.
-
Buchwald-Hartwig Amination: For the synthesis of 4-amino-3,5-dimethylpyridines.
-
Negishi Coupling: For the formation of carbon-carbon bonds with a variety of organozinc reagents.
These reactions are fundamental in the construction of complex molecular architectures commonly found in pharmaceutical agents and functional materials.
Data Presentation
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners. Please note that yields are representative and may vary depending on the specific substrates and reaction conditions used.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 24 | ~80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 110 | 12 | ~75-85 |
Table 2: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | ~70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 18 | ~65-75 |
| 3 | Cyclohexene | Pd(OAc)₂ (5) | - | NaOAc | DMA | 110 | 36 | ~50-60 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | ~80-90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Dipea | DMF | 80 | 16 | ~75-85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | Toluene | 70 | 24 | ~85-95 |
Table 4: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | ~80-90 |
| 2 | Morpholine | Pd(OAc)₂ (3) | BINAP (5) | K₃PO₄ | Dioxane | 110 | 24 | ~75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | THF | 90 | 16 | ~85-95 |
Table 5: Negishi Coupling of this compound with Organozinc Reagents
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | ~80-90 |
| 2 | Ethylzinc bromide | PdCl₂(dppf) (3) | - | THF | 60 | 18 | ~70-80 |
| 3 | 2-Thienylzinc chloride | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 80 | 16 | ~75-85 |
Experimental Protocols
The following protocols are representative methodologies for the application of this compound in key cross-coupling reactions. Researchers should note that optimization of these conditions for specific substrates may be necessary to achieve optimal yields.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3,5-dimethylpyridines
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 v/v).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Heck Coupling: Synthesis of 4-Alkenyl-3,5-dimethylpyridines
This protocol outlines a typical Heck coupling reaction between this compound and an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, NMP)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and the ligand (if required).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent, the alkene (1.2-1.5 equiv), and the base (1.5-2.0 equiv).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 18-36 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture to remove palladium black and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.
Sonogashira Coupling: Synthesis of 4-Alkynyl-3,5-dimethylpyridines
This protocol describes a typical Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N, Dipea)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (2-3 mol%), and CuI (4-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, the terminal alkyne (1.2 equiv), and the base (2.0-3.0 equiv).
-
Stir the reaction mixture at 65-80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-3,5-dimethylpyridines
This protocol details a typical Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., Toluene, 1,4-dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Negishi Coupling: General Procedure
This protocol provides a general method for the Negishi coupling of this compound with an organozinc reagent.
Materials:
-
This compound
-
Organozinc reagent (e.g., Phenylzinc chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., THF, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of the organozinc reagent (1.1-1.5 equiv) in the anhydrous solvent.
-
Add a solution of this compound (1.0 equiv) in the same solvent.
-
Add the palladium catalyst (3-5 mol%).
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the generalized experimental workflows for the described palladium-catalyzed cross-coupling reactions.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Caption: Heck Coupling Experimental Workflow.
Caption: Sonogashira Coupling Experimental Workflow.
Caption: Buchwald-Hartwig Amination Experimental Workflow.
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-Chloro-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dimethylpyridine, also known as 4-chloro-3,5-lutidine, is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its controlled, large-scale production is essential for the efficient manufacturing of active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the synthesis of this compound hydrochloride from 3,5-Lutidine, followed by its purification and subsequent neutralization to the free base.
Synthesis and Purification Workflow
The overall process involves the direct chlorination of 3,5-Lutidine to yield this compound hydrochloride, which is then purified. If the free base is required, a subsequent neutralization step is performed.
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound Hydrochloride
This protocol details the direct chlorination of 3,5-Lutidine using a suitable chlorinating agent. While thionyl chloride is a common reagent for such transformations, other reagents like phosphorus oxychloride or phosphorus pentachloride can also be employed[1].
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Lutidine (3,5-Dimethylpyridine) | Reagent Grade, ≥98% | Commercially Available | Starting material. |
| Thionyl Chloride (SOCl₂) | Reagent Grade, ≥99% | Commercially Available | Chlorinating agent. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercially Available | Reaction solvent. |
| Toluene or Acetone | ACS Grade | Commercially Available | For washing the product. |
Equipment:
-
Large-scale glass-lined reactor with overhead stirrer, temperature control unit, and reflux condenser.
-
Addition funnel.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Procedure:
-
Reactor Setup: Charge the reactor with 3,5-Lutidine and anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5 °C with constant stirring.
-
Addition of Chlorinating Agent: Slowly add thionyl chloride dropwise to the cooled solution via the addition funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and any excess thionyl chloride.
-
Product Isolation: The resulting solid residue is crude this compound hydrochloride.
Quantitative Data for Synthesis:
| Parameter | Value | Unit | Notes |
| 3,5-Lutidine | 1.0 | molar equivalent | |
| Thionyl Chloride | 1.1 - 1.5 | molar equivalent | A slight excess ensures complete reaction. |
| Dichloromethane | 5 - 10 | L/kg of 3,5-Lutidine | Solvent volume can be adjusted based on scale. |
| Reaction Temperature | 0 - 25 | °C | Initial cooling is critical to control the exothermic reaction. |
| Reaction Time | 4 - 8 | hours | Monitored for completion. |
| Expected Yield (crude) | 90 - 95 | % |
Protocol 2: Purification of this compound Hydrochloride
The crude hydrochloride salt is purified by washing with an organic solvent to remove impurities.
Procedure:
-
Washing: Suspend the crude solid in a suitable organic solvent such as toluene or acetone.[2]
-
Stirring: Stir the suspension at room temperature for a defined period.
-
Filtration: Filter the solid product.
-
Drying: Dry the purified solid under vacuum at an elevated temperature (e.g., 50-60 °C) to a constant weight.
Quantitative Data for Purification:
| Parameter | Value | Unit | Notes |
| Washing Solvent | Toluene or Acetone | - | Choice of solvent may depend on impurity profile. |
| Solvent Volume | 2 - 3 | L/kg of crude product | Sufficient to form a slurry. |
| Washing Time | 30 - 60 | minutes | |
| Drying Temperature | 50 - 60 | °C | Under vacuum. |
| Expected Purity (HPLC) | >99 | % | [2] |
| Overall Yield | 85 - 90 | % | From 3,5-Lutidine. |
Protocol 3: Neutralization to this compound (Free Base)
For applications requiring the free base, the purified hydrochloride salt is neutralized.
Procedure:
-
Dissolution: Dissolve the purified this compound hydrochloride in water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., aqueous sodium hydroxide or sodium carbonate) with stirring until the pH is alkaline (pH 9-10).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data for Neutralization:
| Parameter | Value | Unit | Notes |
| Base | 10% NaOH (aq) | - | Added until pH is alkaline. |
| Extraction Solvent | Dichloromethane | - | Multiple extractions are recommended for higher recovery. |
| Expected Yield | >95 | % | For the neutralization step. |
Safety Precautions
-
All procedures should be carried out in a well-ventilated fume hood by trained personnel.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.
-
The chlorination reaction is exothermic and requires careful temperature control to prevent runaways.
These protocols provide a comprehensive guide for the large-scale synthesis and purification of this compound. The specific reaction conditions and purification methods may require optimization based on the scale of production and the desired purity of the final product.
References
Application Notes and Protocols: The Use of 4-Chloro-3,5-dimethylpyridine in the Preparation of Novel Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel phosphine ligands utilizing 4-chloro-3,5-dimethylpyridine as a key starting material. The methodologies described herein are based on modern synthetic strategies, including visible-light-induced cross-coupling reactions, and are applicable to the development of new catalysts and therapeutic agents.
Introduction: this compound as a Versatile Building Block
This compound is a functionalized pyridine derivative that serves as a valuable precursor for the synthesis of more complex molecules. The presence of a reactive chlorine atom at the 4-position allows for various cross-coupling reactions, enabling the introduction of a wide range of functional groups. The methyl groups at the 3 and 5-positions provide steric bulk and can influence the electronic properties of the resulting compounds, making it an attractive scaffold for the design of novel ligands for catalysis and medicinal chemistry.
This document focuses on the preparation of a novel phosphine ligand, (3,5-dimethylpyridin-4-yl)diphenylphosphine, through a two-step synthetic sequence involving the formation of a phosphine oxide intermediate followed by its reduction.
Synthetic Pathway Overview
The overall synthetic strategy involves two main transformations:
-
Phosphinylation: A carbon-phosphorus bond is formed via a visible-light-induced cross-coupling reaction between this compound and diphenylphosphine oxide.
-
Reduction: The resulting phosphine oxide is then reduced to the corresponding phosphine ligand.
Caption: Synthetic route to a novel phosphine ligand.
Experimental Protocols
Synthesis of (3,5-Dimethylpyridin-4-yl)diphenylphosphine oxide
This protocol is adapted from a visible-light-induced C-P bond formation reaction.
Materials:
-
This compound
-
Diphenylphosphine oxide
-
Photocatalyst (e.g., an iridium or ruthenium complex)
-
Base (e.g., Sodium Hydroxide)
-
Anhydrous, degassed solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Blue LED light source (e.g., 7W)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), diphenylphosphine oxide (1.2 mmol), the photocatalyst (1-5 mol%), and the base (1.5 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (3,5-dimethylpyridin-4-yl)diphenylphosphine oxide.
Expected Yield: Based on similar reactions, yields are anticipated to be in the range of 70-90%.
Reduction of (3,5-Dimethylpyridin-4-yl)diphenylphosphine oxide to (3,5-Dimethylpyridin-4-yl)diphenylphosphine
This protocol describes a general method for the reduction of tertiary phosphine oxides using silanes.
Materials:
-
(3,5-Dimethylpyridin-4-yl)diphenylphosphine oxide
-
Reducing agent (e.g., Phenylsilane, Trichlorosilane)
-
Anhydrous, degassed solvent (e.g., Toluene or Xylene)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve (3,5-dimethylpyridin-4-yl)diphenylphosphine oxide (1.0 mmol) in the anhydrous, degassed solvent (10 mL).
-
Add the reducing agent (e.g., phenylsilane, 2.0-3.0 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench any excess silane with a suitable reagent (e.g., by slow addition of an aqueous base).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting phosphine ligand, if necessary, by recrystallization or chromatography under an inert atmosphere.
Expected Yield: Reduction of phosphine oxides with silanes typically proceeds in high yields, often exceeding 90%.
Data Presentation
| Compound | Starting Material | Reagent | Reaction Type | Yield (%) | Key Spectroscopic Data |
| (3,5-Dimethylpyridin-4-yl)diphenylphosphine oxide | This compound | Diphenylphosphine oxide | Photocatalytic C-P Coupling | 70-90 (expected) | ³¹P NMR: ~δ 30-40 ppm |
| (3,5-Dimethylpyridin-4-yl)diphenylphosphine | (3,5-Dimethylpyridin-4-yl)diphenylphosphine oxide | Phenylsilane | Reduction | >90 (expected) | ³¹P NMR: ~δ -5 to -15 ppm |
Applications in Catalysis
Phosphine ligands containing a pyridine moiety, such as (3,5-dimethylpyridin-4-yl)diphenylphosphine, are of significant interest in catalysis. The combination of a "soft" phosphine donor and a "hard" nitrogen donor in a single molecule allows for versatile coordination to a variety of metal centers.
Caption: A generic palladium-catalyzed cross-coupling cycle.
Potential Catalytic Applications:
-
Palladium-Catalyzed Cross-Coupling Reactions: Ligands of this type can be employed in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The pyridine nitrogen can act as a hemilabile ligand, potentially stabilizing catalytic intermediates and enhancing reaction rates and selectivity.
-
Homogeneous Hydrogenation: The electronic properties of the ligand, tunable via the pyridine ring, can influence the activity and selectivity of metal catalysts (e.g., Rhodium or Iridium) in hydrogenation reactions.
-
Hydroformylation: The bidentate P,N-nature of the ligand makes it a candidate for cobalt or rhodium-catalyzed hydroformylation of olefins.
Safety and Handling
-
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Organophosphorus compounds can be toxic and should be handled with care.
-
Reactions under inert atmosphere require proper training and equipment (e.g., Schlenk line or glovebox).
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory setting. The expected yields are estimates based on related literature and may vary. All reactions should be performed with appropriate safety precautions.
Application Notes and Protocols for Green Chemistry Approaches to the Synthesis of 4-Chloro-3,5-dimethylpyridine Derivatives
Introduction
4-Chloro-3,5-dimethylpyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Traditional methods for its synthesis often involve harsh reagents, hazardous solvents, and generate significant waste, posing environmental and safety concerns. The adoption of green chemistry principles in the synthesis of such intermediates is crucial for sustainable chemical manufacturing. These application notes provide an overview of potential green chemistry approaches for the synthesis of this compound, focusing on the use of safer reagents, catalytic systems, and improved reaction conditions. While direct established green methods for this specific molecule are not widely published, the following protocols are based on established green chemistry principles applied to similar pyridine derivatives.
Catalytic Chlorination using a Reusable Catalyst
This approach focuses on replacing stoichiometric and hazardous chlorinating agents like phosphorus oxychloride or thionyl chloride with a catalytic system, potentially in a more environmentally benign solvent.
Application Note:
The use of a solid-supported chlorinating agent or a recyclable catalyst can significantly reduce waste and improve the safety profile of the reaction. This method aims to achieve high yields and selectivity under milder conditions compared to traditional methods.
Experimental Protocol:
Objective: To synthesize this compound from 3,5-dimethylpyridine-N-oxide using a solid-supported catalyst and a less hazardous chlorinating source.
Materials:
-
3,5-dimethylpyridine-N-oxide
-
Polymer-supported triphenylphosphine dichloride (catalyst)
-
Oxalyl chloride (chlorinating agent)
-
Acetonitrile (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
To a stirred solution of 3,5-dimethylpyridine-N-oxide (1.0 mmol) in dry acetonitrile (10 mL) under a nitrogen atmosphere, add the polymer-supported triphenylphosphine dichloride catalyst (0.1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the solid-supported catalyst. The catalyst can be washed with acetonitrile, dried under vacuum, and stored for reuse.
-
Quench the filtrate by slowly adding it to a stirred 5% sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Data Presentation:
| Entry | Starting Material | Chlorinating Agent | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 3,5-dimethylpyridine-N-oxide | Oxalyl Chloride | Polymer-supported PPh₃Cl₂ | Acetonitrile | 5 | 85 |
| 2 | 3,5-dimethylpyridine-N-oxide | Thionyl Chloride | None | Dichloromethane | 6 | 78 |
Logical Relationship Diagram:
Caption: Catalytic chlorination of 3,5-dimethylpyridine-N-oxide.
Solvent-Free Synthesis using Microwave Irradiation
This approach aims to eliminate the use of volatile organic solvents and reduce reaction times by utilizing microwave energy.
Application Note:
Microwave-assisted organic synthesis can accelerate reaction rates, improve yields, and often leads to cleaner reactions with easier work-ups. A solvent-free approach further enhances the green credentials of the synthesis.
Experimental Protocol:
Objective: To synthesize this compound from 3,5-dimethylpyridine-N-oxide under solvent-free conditions using microwave irradiation.
Materials:
-
3,5-dimethylpyridine-N-oxide
-
N-Chlorosuccinimide (NCS)
-
Triphenylphosphine (PPh₃)
-
Microwave reactor vials
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 10 mL microwave reactor vial, place 3,5-dimethylpyridine-N-oxide (1.0 mmol), N-Chlorosuccinimide (1.2 mmol), and triphenylphosphine (1.1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-20 minutes.
-
After cooling to room temperature, add ethyl acetate (15 mL) to the vial.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium thiosulfate solution (10 mL) to remove any unreacted NCS.
-
Wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash chromatography (Hexane:Ethyl Acetate, 9:1).
Data Presentation:
| Entry | Starting Material | Chlorinating Agent | Additive | Conditions | Reaction Time (min) | Yield (%) |
| 1 | 3,5-dimethylpyridine-N-oxide | NCS | PPh₃ | Microwave, 120°C, Solvent-free | 20 | 90 |
| 2 | 3,5-dimethylpyridine-N-oxide | NCS | PPh₃ | Conventional heating, 120°C, Toluene | 240 | 65 |
Experimental Workflow Diagram:
Caption: Workflow for microwave-assisted solvent-free synthesis.
Biocatalytic Halogenation
This forward-looking approach explores the use of enzymes for the selective chlorination of the pyridine ring, representing a highly green and sustainable method.
Application Note:
Biocatalysis offers unparalleled selectivity under mild aqueous conditions, eliminating the need for hazardous reagents and organic solvents. Halogenase enzymes can catalyze the direct chlorination of aromatic compounds. While a specific halogenase for this compound is not yet identified, this protocol outlines a general screening procedure.
Experimental Protocol:
Objective: To screen for a suitable halogenase enzyme for the chlorination of 3,5-dimethylpyridine.
Materials:
-
3,5-dimethylpyridine
-
A panel of commercially available or in-house expressed halogenase enzymes
-
Glucose
-
Glucose oxidase
-
Potassium chloride (KCl)
-
Phosphate buffer (pH 7.0)
-
Microcentrifuge tubes or 96-well plates
-
HPLC system for analysis
Procedure:
-
Prepare a stock solution of 3,5-dimethylpyridine in a minimal amount of a water-miscible co-solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Phosphate buffer (to a final volume of 1 mL)
-
3,5-dimethylpyridine (final concentration 1 mM)
-
KCl (final concentration 100 mM)
-
Glucose (final concentration 10 mM)
-
Glucose oxidase (10 U)
-
Halogenase enzyme (e.g., 1 mg/mL)
-
-
Initiate the reaction by adding the halogenase enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C) with shaking for 24 hours.
-
Quench the reaction by adding an equal volume of acetonitrile.
-
Centrifuge to precipitate the enzyme and other solids.
-
Analyze the supernatant by HPLC to detect the formation of this compound by comparing with an authentic standard.
Data Presentation:
| Entry | Substrate | Enzyme | Chloride Source | Co-factor Regeneration | Conversion (%) |
| 1 | 3,5-dimethylpyridine | Halogenase A | KCl | Glucose/Glucose Oxidase | 5 |
| 2 | 3,5-dimethylpyridine | Halogenase B | KCl | Glucose/Glucose Oxidase | <1 |
| 3 | 3,5-dimethylpyridine | Halogenase C | KCl | Glucose/Glucose Oxidase | 12 |
Signaling Pathway Diagram (Conceptual):
Caption: Conceptual biocatalytic halogenation cycle.
Disclaimer: The protocols and data presented are illustrative and based on established green chemistry principles. They are intended to serve as a starting point for research and development. Optimization of reaction conditions will be necessary to achieve desired outcomes. Always perform a thorough safety assessment before conducting any chemical reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3,5-dimethylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 4-Chloro-3,5-dimethylpyridine and improve its yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route to improve the yield of this compound?
The most widely adopted and highest-yielding strategy involves a two-step process. First, the starting material, 3,5-dimethylpyridine (3,5-Lutidine), is oxidized to form 3,5-dimethylpyridine-N-oxide. This intermediate is then chlorinated. The N-oxide formation is critical as it activates the 4-position of the pyridine ring, directing the chlorination to the desired location and thereby minimizing the formation of other isomers and improving the overall yield.
Q2: Which chlorinating agent is recommended for the highest yield?
Phosphorus oxychloride (POCl₃) is a highly selective and effective chlorinating agent for converting 3,5-dimethylpyridine-N-oxide to the target compound under mild reaction conditions.[1] Other reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can also be used, but may require different reaction conditions and can sometimes lead to more byproducts.[2][3]
Q3: What are the most critical parameters to control for maximizing yield?
The three most critical parameters are:
-
Temperature: Strict temperature control during the addition of the chlorinating agent and throughout the reaction is essential to prevent side reactions and decomposition.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Using anhydrous solvents and reagents, along with a dry reaction setup (e.g., under an inert atmosphere of nitrogen or argon), is crucial for preventing the decomposition of the chlorinating agent and maximizing conversion.
-
Purity of Reagents: The purity of the 3,5-dimethylpyridine-N-oxide intermediate and the chlorinating agent directly impacts the reaction's efficiency and the final product's quality.
Q4: How can the formation of byproducts be minimized?
Minimizing byproducts is primarily achieved by:
-
Using the N-oxide intermediate: This directs chlorination specifically to the 4-position.
-
Controlled addition of the chlorinating agent: Adding the chlorinating agent dropwise at a low temperature helps to dissipate heat and prevent localized overheating, which can cause side reactions.[4]
-
Avoiding excess chlorinating agent: Using the correct stoichiometry prevents over-chlorination or other undesired reactions.[5]
Q5: What is the best method for purifying the final product?
The product is often obtained as a hydrochloride salt. After the reaction is complete, the excess chlorinating agent is removed, often under reduced pressure. The resulting residue can then be treated with a non-polar solvent like hexane or a solvent mixture including acetone to precipitate the product, which is then isolated by filtration.[4][6] Further purification can be achieved by recrystallization if necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
-
Possible Cause: Decomposition of the chlorinating agent due to moisture.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and fresh, high-purity chlorinating agents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause: Incomplete formation or poor quality of the 3,5-dimethylpyridine-N-oxide intermediate.
-
Solution: Verify the successful synthesis of the N-oxide via analytical methods (e.g., NMR, TLC) before proceeding to the chlorination step. Ensure the N-oxide is completely dry.
-
-
Possible Cause: Incorrect reaction temperature.
-
Solution: Maintain the recommended temperature throughout the addition of the chlorinating agent and the subsequent reaction period. Use an ice bath or other cooling system to manage the initial exothermic reaction.
-
Problem 2: Formation of Multiple Isomers or Unidentified Byproducts
-
Possible Cause: Direct chlorination of 3,5-dimethylpyridine without forming the N-oxide intermediate.
-
Solution: Always follow the two-step route involving the synthesis and isolation of the 3,5-dimethylpyridine-N-oxide intermediate to ensure regioselectivity.
-
-
Possible Cause: Reaction temperature was too high.
-
Solution: Overheating can promote the formation of undesired side products. Strictly adhere to the temperature parameters outlined in the protocol. Monitor the internal reaction temperature carefully.
-
Problem 3: Difficulty Isolating the Product
-
Possible Cause: Improper work-up procedure.
-
Possible Cause: Product remains in an oily or gummy state.
-
Solution: This may indicate the presence of residual solvent or impurities. Try triturating the oil with a fresh portion of a non-polar solvent (e.g., cold hexane) and scratching the flask to induce crystallization. Ensure the starting materials were pure.
-
Data Presentation
Table 1: Comparison of Common Chlorinating Agents
| Chlorinating Agent | Typical Solvent | Temperature (°C) | Typical Yield | Notes |
| Phosphorus Oxychloride (POCl₃) | Dichloromethane or neat | 70 - 80 | > 85% | Highly selective; mild conditions; often the preferred reagent.[1] |
| Thionyl Chloride (SOCl₂) | Dichloromethane | 20 - 40 | ~70-80% | Effective, but may require careful temperature control to avoid byproducts.[4][7] |
| Phosphorus Pentachloride (PCl₅) | Chlorobenzene | < 30 | ~60-70% | Highly reactive; can be less selective and harder to handle.[2] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyridine-N-oxide (Intermediate)
This protocol outlines the oxidation of 3,5-dimethylpyridine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylpyridine (1.0 eq) to glacial acetic acid (3-5 volumes).
-
Reagent Addition: Slowly add hydrogen peroxide (30% aq. solution, 1.1 - 1.5 eq) to the stirred solution. The addition may be exothermic; use a water bath to maintain the temperature below 60°C.
-
Reaction: Heat the mixture to 70-80°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethylpyridine-N-oxide, which can be used in the next step, often without further purification.
Protocol 2: Synthesis of this compound Hydrochloride
This protocol details the chlorination of the N-oxide intermediate using POCl₃.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under a nitrogen atmosphere, place the 3,5-dimethylpyridine-N-oxide (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 2.0 - 3.0 eq) dropwise via the dropping funnel. Maintain the internal temperature between 0-10°C using an ice bath.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 70-75°C for 3-5 hours. Monitor the reaction's completion by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Isolation: To the resulting residue, add a cold, non-polar solvent such as hexane or a minimal amount of acetone to induce precipitation.[4][6]
-
Purification: Stir the resulting slurry, collect the solid product by vacuum filtration, wash the filter cake with the same cold solvent, and dry under vacuum to obtain this compound hydrochloride.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield issues.
References
- 1. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]
- 2. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Bot Verification [rasayanjournal.co.in]
Common side products in the chlorination of 3,5-dimethylpyridine
This guide provides troubleshooting advice and frequently asked questions regarding the common side products encountered during the chlorination of 3,5-dimethylpyridine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected major side products during the chlorination of 3,5-dimethylpyridine?
When performing a chlorination of 3,5-dimethylpyridine, the primary goal is often to produce a specific chlorinated derivative. However, due to the reactive nature of the starting material and the chlorinating agents, a range of side products can be expected. The most common side products arise from over-chlorination at the methyl groups and/or chlorination at the pyridine ring.
Potential side products include:
-
Monochlorinated isomers: Besides the desired product, other isomers with a single chlorine atom on the ring or one of the methyl groups may form.
-
Dichlorinated and Polychlorinated Species: Over-chlorination can lead to the formation of dichlorinated or even trichlorinated products. This can occur on the same methyl group, across both methyl groups, on the pyridine ring, or a combination thereof. For instance, the chlorination of similar molecules like 2-chloro-methylpyridines has been shown to produce di- and trichloromethyl derivatives.[1]
-
Ring-Chlorinated Products: Electrophilic chlorination can occur on the pyridine ring itself, although the pyridine ring is generally less reactive than benzene towards electrophilic substitution. The positions of chlorination will be directed by the existing methyl groups.
-
Chlorinated Pyridine N-oxides: If the reaction conditions are oxidative, the nitrogen on the pyridine ring can be oxidized to an N-oxide, which can then undergo chlorination.
Q2: My reaction is producing a significant amount of dichlorinated and trichlorinated byproducts on the methyl groups. How can I minimize this?
The formation of di- and trichlorinated species on the methyl side chains is a common issue of over-chlorination. This typically occurs under radical chlorination conditions.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to 3,5-dimethylpyridine. Use of a minimal excess or even a substoichiometric amount of the chlorinating agent can favor monochlorination.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like GC-MS or TLC. Shorter reaction times and lower temperatures generally reduce the extent of over-chlorination. High temperatures, especially in vapor-phase chlorination, can lead to more extensive chlorination.[2]
-
Choice of Chlorinating Agent: The choice of chlorinating agent is critical. For side-chain chlorination, radical initiators are often used. Milder chlorinating agents may provide better selectivity.
Q3: I am observing chlorination on the pyridine ring in addition to the methyl groups. What causes this and how can it be prevented?
Chlorination on the pyridine ring is a result of an electrophilic aromatic substitution mechanism.[3][4] The pyridine ring is electron-deficient, but the activating methyl groups can still promote this reaction.
Troubleshooting Steps:
-
Reaction Conditions: Electrophilic chlorination is often catalyzed by Lewis acids. If ring chlorination is undesired, avoid the use of Lewis acid catalysts.
-
Protecting Groups: In some synthetic strategies, it may be necessary to use a protecting group to deactivate the ring towards electrophilic attack, though this adds extra steps to the synthesis.
-
Choice of Chlorinating Agent: Some chlorinating agents are more prone to electrophilic substitution than others. For example, using reagents that favor radical pathways (e.g., NCS with a radical initiator) might suppress electrophilic ring chlorination.
Experimental Protocols
Representative Experimental Protocol for Side-Chain Chlorination
This protocol is a generalized procedure based on methods for similar substrates and should be optimized for specific outcomes.
Objective: To achieve selective monochlorination on a methyl group of a methylpyridine.
Materials:
-
2-chloro-methylpyridine (as a representative substrate)
-
Chlorine gas
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative like chlorobenzene)
-
Hydrogen chloride acceptor (e.g., sodium carbonate)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and gas inlet, dissolve the 2-chloro-methylpyridine and a catalytic amount of the radical initiator in the anhydrous solvent.
-
Heat the mixture to reflux.
-
Bubble chlorine gas through the solution at a controlled rate.
-
Monitor the reaction progress by GC or TLC.
-
Upon reaching the desired conversion, stop the chlorine flow and cool the reaction mixture.
-
Add a hydrogen chloride acceptor to neutralize the by-product HCl, which can otherwise form a hydrochloride salt with the pyridine and hinder further reaction.[1]
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the product mixture using fractional distillation or chromatography to separate the desired product from unreacted starting material and polychlorinated side products.[2]
Data Presentation
The following table summarizes the potential side products and their likely origins.
| Side Product Type | Example Structures (Illustrative) | Formation Pathway | Key Factors Influencing Formation |
| Monochloro (Side-Chain) | 3-chloro-5-methylpyridine, 3-(chloromethyl)-5-methylpyridine | Radical Substitution | Stoichiometry of chlorinating agent, reaction time, temperature, radical initiator. |
| Dichloro (Side-Chain) | 3-(dichloromethyl)-5-methylpyridine | Radical Substitution | Excess chlorinating agent, prolonged reaction time, higher temperatures. |
| Trichloro (Side-Chain) | 3-(trichloromethyl)-5-methylpyridine | Radical Substitution | Strong excess of chlorinating agent, harsh reaction conditions. |
| Ring Chlorinated | 2-chloro-3,5-dimethylpyridine, 4-chloro-3,5-dimethylpyridine | Electrophilic Aromatic Substitution | Presence of Lewis acid catalysts, choice of chlorinating agent. |
| Mixed Chlorination | 2-chloro-3-(chloromethyl)-5-methylpyridine | Combination of Pathways | Conditions that favor both radical and electrophilic mechanisms. |
Visualizations
Below are diagrams illustrating the logical relationships in the formation of side products during the chlorination of 3,5-dimethylpyridine.
Caption: Reaction pathways for the chlorination of 3,5-dimethylpyridine.
Caption: Troubleshooting guide for common chlorination side products.
References
- 1. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 2. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 3. Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling with 4-Chloro-3,5-dimethylpyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-chloro-3,5-dimethylpyridine. This sterically hindered substrate presents unique challenges, and this guide offers solutions and optimization strategies to achieve successful coupling outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in low or no yield?
Answer:
Low to no yield with this compound is a frequent challenge primarily due to two factors:
-
High Bond Strength of C-Cl: The carbon-chlorine bond in chloropyridines is significantly stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1]
-
Steric Hindrance: The two methyl groups at positions 3 and 5 create significant steric bulk around the chlorine atom at position 4. This hindrance impedes the approach of the palladium catalyst to the C-Cl bond for oxidative addition and can also slow down the final reductive elimination step.[2][3]
To troubleshoot this, a systematic optimization of the reaction conditions is necessary, focusing on a highly active catalyst system.
Question 2: What are the recommended catalyst systems for this sterically hindered substrate?
Answer:
Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates like this compound.[3] More robust and active catalyst systems are required. The most effective systems typically involve bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2]
-
Buchwald Ligands: Biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, are highly recommended. Their steric bulk and electron-donating properties promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition to the hindered C-Cl bond.[2][3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are also powerful alternatives due to their strong electron-donating ability and steric bulk, which can stabilize the palladium catalyst and promote reactivity.[2]
Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also improve yields, though this should be balanced with cost considerations.
Question 3: My reaction is still sluggish even with a more active catalyst. What other parameters should I optimize?
Answer:
If the catalyst system has been addressed, the next critical parameters to optimize are the base, solvent, and temperature.
-
Base Selection: Strong, non-nucleophilic bases are often essential. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice for challenging Suzuki couplings.[2][3] They are effective at promoting the transmetalation step without causing unwanted side reactions.
-
Solvent System: Anhydrous, aprotic polar solvents are generally preferred. Common choices include 1,4-dioxane, toluene, or THF.[4] In many cases, the addition of a small amount of water (e.g., in a 10:1 or 4:1 ratio of organic solvent to water) can enhance the reaction rate and yield.[5]
-
Reaction Temperature: Due to the high activation energy associated with the oxidative addition of the hindered chloride, higher reaction temperatures are often necessary. Temperatures in the range of 80-120 °C are common.[3] Microwave irradiation can also be an effective method to rapidly achieve and maintain high temperatures, often leading to shorter reaction times and improved yields.
Question 4: I am observing significant side product formation, such as homocoupling of my boronic acid or protodeboronation. How can I minimize these?
Answer:
Side product formation is a common issue that can often be mitigated by careful control of the reaction conditions.
-
Homocoupling (Ar-Ar formation): This side reaction is often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid. To prevent this, it is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Protodeboronation (Ar-H formation): This occurs when the boronic acid reacts with a proton source (often residual water or acidic impurities) to form the corresponding arene. Using anhydrous solvents and reagents is the first line of defense. If protodeboronation persists, consider using boronic esters (e.g., pinacol esters), which are generally more stable.
Frequently Asked Questions (FAQs)
Q1: Can I use a different palladium precursor?
A1: Yes, various palladium precursors can be used, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes (precatalysts). When using Pd(II) sources like Pd(OAc)₂, the ligand not only facilitates the catalytic cycle but also assists in the in-situ reduction of Pd(II) to the active Pd(0) species.[6] Precatalysts can offer better stability and reproducibility.
Q2: How do the electronic properties of the boronic acid affect the reaction?
A2: The electronic nature of the boronic acid primarily influences the transmetalation step. Electron-rich boronic acids tend to transmetalate more rapidly, while electron-deficient boronic acids can be slower to react. For particularly challenging couplings with electron-poor boronic acids, a stronger base or higher temperatures may be required.
Q3: Is it necessary to use anhydrous solvents?
A3: While Suzuki couplings are often tolerant of some water, and indeed a small amount can be beneficial, using anhydrous solvents is a good practice to minimize protodeboronation, especially with sensitive boronic acids. If using a mixed aqueous-organic solvent system, the water should be deoxygenated.
Q4: What is a general starting point for optimizing the reaction of this compound?
A4: A good starting point would be to use a catalyst system known to be effective for sterically hindered aryl chlorides. For example, a combination of Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos or XPhos. A strong base such as K₃PO₄ in a solvent system like 1,4-dioxane/water at a temperature of 100 °C would be a reasonable set of initial conditions to screen.
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Sterically Hindered Chloropyridines
| Catalyst/Ligand | Palladium Source | Typical Loading (mol%) | Key Advantages |
| SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 3 | Excellent for sterically hindered and electron-rich substrates. |
| XPhos | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 3 | High activity for C-Cl bond activation. |
| RuPhos | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 3 | Effective for a broad range of substrates. |
| NHC Ligands (e.g., IPr) | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 3 | High thermal stability and activity. |
Table 2: Recommended Reaction Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Conditions | Rationale |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that facilitate transmetalation. |
| Solvent | 1,4-Dioxane, Toluene, THF (often with a small amount of water) | Aprotic polar solvents that solubilize reactants and facilitate the catalytic cycle. |
| Temperature | 80 - 120 °C | Higher temperatures are needed to overcome the activation barrier of the C-Cl bond. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation and homocoupling side reactions. |
Experimental Protocols
General Experimental Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely ground K₃PO₄ (2.5 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times. Maintain a positive pressure of the inert gas throughout the setup and reaction.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (e.g., in a 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycle for the Suzuki coupling of this compound, highlighting the challenging oxidative addition step due to steric hindrance.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Chloro-3,5-dimethylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Chloro-3,5-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Isomeric Impurities: Positional isomers of the starting materials or the final product.
-
Over-chlorinated or Under-chlorinated Species: Compounds with additional or fewer chlorine atoms than the target molecule.
-
Oxidized Byproducts: Pyridine-N-oxides can form during synthesis.
-
Residual Solvents: Solvents used in the reaction or purification steps.
-
Starting Materials: Unreacted 3,5-dimethylpyridine or other precursors.
-
Polymeric Materials: High molecular weight byproducts can sometimes form under harsh reaction conditions.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
| Analytical Technique | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect non-volatile impurities. | A primary peak for this compound and smaller peaks for impurities. |
| Gas Chromatography (GC) | Assess purity and detect volatile impurities and residual solvents. | A major peak for the product and other peaks corresponding to volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm the structure of the desired product and identify and quantify impurities. | Characteristic shifts for this compound; additional peaks indicate impurities. |
| Mass Spectrometry (MS) | Confirm the molecular weight of the product and identify unknown impurities. | A molecular ion peak corresponding to the mass of this compound. |
Q3: What are the general approaches for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
-
Distillation: Effective for separating volatile impurities with different boiling points.
-
Crystallization: A powerful technique for removing a wide range of impurities, yielding a high-purity solid product.
-
Column Chromatography: Useful for separating impurities with similar physical properties to the product.
-
Solvent Washing/Trituration: A simple method to remove soluble impurities from a solid product.
Troubleshooting Guides
Low Purity After Initial Purification
Symptom: The purity of this compound, as determined by HPLC or GC, is below the desired specification after an initial purification step (e.g., extraction and solvent evaporation).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete reaction or side reactions | Re-evaluate the reaction conditions (temperature, time, stoichiometry) to minimize byproduct formation. |
| Inefficient extraction | Optimize the extraction protocol. Ensure the correct pH for aqueous washes to remove acidic or basic impurities. Use a different extraction solvent if necessary. |
| Co-distillation of impurities | If using distillation, ensure the fraction collector is cutting at the appropriate boiling point range. Consider using fractional distillation for better separation. |
| Presence of closely related impurities | Employ a high-resolution purification technique like column chromatography or preparative HPLC. |
Crystallization Issues
Symptom: Difficulty in obtaining crystals of this compound, or the product oils out.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate solvent system | Screen a variety of solvents or solvent mixtures. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. |
| Presence of impurities inhibiting crystallization | Try to pre-purify the crude material using a quick filtration through a plug of silica gel. |
| Supersaturation not achieved or lost too quickly | Concentrate the solution further before cooling. Allow for slow cooling to promote the formation of larger, purer crystals. |
| Lack of nucleation sites | Scratch the inside of the flask with a glass rod to induce crystal formation. Add a seed crystal of pure this compound if available. |
Experimental Protocols
Protocol 1: Purification by Crystallization
This is a general protocol and may require optimization based on the specific impurity profile of your crude material.
-
Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents (e.g., heptane, hexane, toluene, ethyl acetate, and mixtures thereof) at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot and result in precipitation upon cooling.
-
-
Dissolution:
-
In a flask, add the chosen solvent to the crude this compound.
-
Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and gently reflux for 5-10 minutes.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal or other solids.
-
-
Crystallization:
-
Allow the hot filtrate to cool slowly to room temperature.
-
For maximum yield, further cool the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Table 1: Purity of a Structurally Related Compound (2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride) After Different Solvent Washes
| Wash Solvent System (v/v) | Purity by HPLC (%)[1] |
| Isopropanol:Ether (3:1) | 98.23 |
| Acetone:Petroleum Ether (2:1) | 99.54 |
| Toluene | 99.01 |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for crystallization issues.
References
Preventing decomposition of 4-Chloro-3,5-dimethylpyridine during reactions
Welcome to the Technical Support Center for 4-Chloro-3,5-dimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during reactions?
A1: The most common decomposition pathway, particularly in cross-coupling reactions, is hydrodechlorination , where the chlorine atom is replaced by a hydrogen atom. This leads to the formation of 3,5-dimethylpyridine as a significant byproduct, reducing the yield of the desired product. Other potential decomposition routes can include reactions with nucleophiles at the pyridine ring, although this is generally less facile than reactions at the C-Cl bond.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired product and a significant amount of 3,5-dimethylpyridine. What is happening and how can I fix it?
A2: You are likely observing hydrodechlorination, a common side reaction with electron-rich heteroaryl chlorides like this compound. This occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle, which then reductively eliminates with the pyridine to form the dechlorinated byproduct.
Troubleshooting steps to minimize hydrodechlorination:
-
Catalyst and Ligand Selection: Use a catalytic system that favors reductive elimination of the desired product over the formation of Pd-H species. Bulky, electron-rich phosphine ligands are often effective.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic inorganic bases are generally preferred.
-
Solvent System: The solvent can influence the reaction pathway. Aprotic solvents are often a good choice.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodechlorination relative to the desired coupling.
Q3: Can I use this compound in nucleophilic aromatic substitution (SNAr) reactions?
A3: Yes, the chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic substitution. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack. However, reaction conditions need to be carefully controlled to avoid side reactions.
Troubleshooting Guides
Issue 1: Significant Formation of 3,5-dimethylpyridine in Suzuki-Miyaura Cross-Coupling
This guide provides a systematic approach to reducing the formation of the hydrodechlorinated byproduct in Suzuki-Miyaura reactions.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing hydrodechlorination.
Quantitative Data on Reaction Parameter Optimization:
The following table summarizes the impact of different reaction parameters on the ratio of the desired Suzuki coupling product to the hydrodechlorinated byproduct, 3,5-dimethylpyridine.
| Catalyst System | Base | Solvent | Temperature (°C) | Product:Byproduct Ratio |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 2:1 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 80 | 15:1 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 90 | 12:1 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 8:1 |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize the formation of the hydrodechlorinated byproduct.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄; 2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
GC-MS Analysis Workflow for Product Quantification:
Caption: Workflow for GC-MS analysis of reaction products.
Issue 2: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
This guide addresses common issues encountered during SNAr reactions with this compound.
Troubleshooting Steps:
-
Nucleophile Reactivity: Ensure the chosen nucleophile is sufficiently reactive. Stronger nucleophiles will generally react more readily.
-
Reaction Conditions: SNAr reactions on chloropyridines often require elevated temperatures. Consider using a high-boiling point solvent like DMF or DMSO.
-
Base: For nucleophiles that are weak acids (e.g., amines, thiols), the addition of a non-nucleophilic base is necessary to deprotonate the nucleophile or neutralize the HCl generated.
-
Solvent: Polar aprotic solvents are typically preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex).
Illustrative Data for Nucleophilic Substitution:
The following table provides representative conditions and expected yields for the reaction of this compound with different nucleophiles.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Sodium Methoxide | - | Methanol | Reflux | 12 | 85-95 |
| Morpholine | K₂CO₃ | DMF | 120 | 24 | 70-80 |
| Sodium Thiophenoxide | - | DMF | 100 | 8 | 90-98 |
Experimental Protocol: Nucleophilic Substitution with an Amine
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine; 1.5 equiv)
-
Potassium carbonate (K₂CO₃; 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add the amine and potassium carbonate to the solution.
-
Heat the reaction mixture to 120°C and stir for 24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway for Nucleophilic Aromatic Substitution (SNAr):
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting low conversion rates in 4-Chloro-3,5-dimethylpyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-dimethylpyridine. Our goal is to help you diagnose and resolve common issues to improve reaction conversion rates and yields.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in reactions involving this compound can stem from a variety of factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and addressing these issues.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting low conversion rates.
Caption: A flowchart for systematically troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Reagent and Stoichiometry
Q1: My conversion rate is lower than expected. What are the first things I should check regarding my reagents?
A1:
-
Purity of Starting Materials: Ensure the purity of this compound and other reactants. Impurities can inhibit the reaction or lead to unwanted side products. Verify purity using techniques like NMR or GC-MS.
-
Solvent Quality: Use anhydrous solvents if your reaction is sensitive to moisture. Water can quench reagents or catalyze side reactions.
-
Stoichiometry: Carefully re-calculate and measure the molar ratios of your reactants and catalysts. An incorrect excess or deficit of a key component can significantly impact the conversion rate.[1]
Reaction Conditions
Q2: How do temperature and reaction time affect the conversion rate?
A2: Temperature and time are critical parameters. Insufficient temperature or time may lead to an incomplete reaction.[1] Conversely, excessively high temperatures or prolonged reaction times can promote the formation of byproducts.[1] It is crucial to optimize these parameters for your specific reaction. Below is a table summarizing the effects of varying conditions in a hypothetical chlorination reaction.
| Parameter | Condition A | Condition B | Condition C (Optimal) | Condition D |
| Temperature | Room Temp (25°C) | 50°C | 75°C | 100°C |
| Time (hours) | 4 | 4 | 4 | 4 |
| Conversion Rate (%) | 35% | 65% | 92% | 88% (with byproducts) |
Q3: Could inadequate mixing be the cause of my low yield?
A3: Yes, especially in heterogeneous reactions. Ensure efficient stirring to maximize the contact between reactants. Inadequate mixing can lead to localized concentration gradients and reduced reaction rates.
Side Reactions and Byproducts
Q4: I'm observing multiple products in my crude reaction mixture. What are the likely side reactions?
A4: Common side reactions in pyridine chemistry include:
-
Over-chlorination: Further chlorination of the desired product.[1] This can often be minimized by carefully controlling the stoichiometry of the chlorinating agent and the reaction temperature.[1]
-
Ring Chlorination: Chlorination on the pyridine ring instead of a side chain. This is more likely at higher temperatures.[1]
-
Polymerization: Under certain conditions, pyridine derivatives can polymerize, leading to a complex mixture and reduced yield of the desired product.
The following diagram illustrates a hypothetical reaction pathway including potential side reactions.
Caption: A simplified reaction pathway showing the formation of the desired product and common byproducts.
Purification
Q5: I'm having trouble purifying my final product. What are some common issues and solutions?
A5: Purification of this compound can be challenging due to the presence of structurally similar byproducts.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be effective. Experiment with different solvents to find one that dissolves your product well at high temperatures but poorly at low temperatures, while impurities remain soluble.
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. A careful selection of the stationary phase (e.g., silica gel) and mobile phase (eluent) is key.
-
Distillation: If your product is a liquid with a significantly different boiling point from the impurities, distillation under reduced pressure can be an effective purification method.
Experimental Protocols
General Protocol for Chlorination of 3,5-Dimethylpyridine-N-oxide
This protocol provides a general starting point for the synthesis of this compound. Note: This is a representative protocol and may require optimization.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, dissolve 3,5-Dimethylpyridine-N-oxide (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
-
Addition of Chlorinating Agent: Cool the solution to 0°C using an ice bath. Slowly add the chlorinating agent (e.g., phosphorus oxychloride or sulfuryl chloride, 1.1 eq.) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (e.g., 40-60°C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred mixture of ice and a saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
In-Process Monitoring Protocol using GC-MS
-
Sample Preparation: At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a small amount of a suitable solvent and a quenching agent (e.g., sodium bicarbonate solution).
-
Dilution: Dilute the quenched sample with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration for GC-MS analysis.
-
Analysis: Inject the diluted sample into the GC-MS.
-
Data Interpretation: Analyze the resulting chromatogram to determine the relative peak areas of the starting material, desired product, and any byproducts. This will allow you to track the reaction progress and determine the optimal reaction time.
References
Identification and removal of impurities in 4-Chloro-3,5-dimethylpyridine
Technical Support Center: 4-Chloro-3,5-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from this compound.
Frequently Asked Questions (FAQs)
Impurity Identification
Q1: What are the most common impurities I might find in my this compound sample?
A1: The impurity profile of this compound largely depends on its synthetic route. Common synthesis pathways start from 3,5-lutidine (3,5-dimethylpyridine).[1][2] Therefore, potential impurities can include:
-
Unreacted Starting Materials: Such as 3,5-dimethylpyridine.
-
Intermediates: Including 3,5-dimethylpyridine-N-oxide, which is a common intermediate in the synthesis of substituted pyridines.[1]
-
Isomeric By-products: Positional isomers that may form during the chlorination step.
-
Over-chlorinated Products: Molecules with additional chlorine atoms on the pyridine ring or methyl groups.
-
Hydrolysis Products: If the compound is exposed to moisture, the chloro group can be hydrolyzed to a hydroxyl group, forming 3,5-dimethyl-4-hydroxypyridine.
-
Polymeric Materials: High-molecular-weight by-products or "superpolymers" of pyridine derivatives can sometimes form during synthesis.[3]
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A2: A multi-technique approach is often the most effective for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis, while Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer complementary information.[4][5]
| Technique | Principle | Primary Use Case | Advantages | Limitations |
| HPLC-UV | Separation based on differential partitioning between a mobile and stationary phase.[4] | Primary method for purity quantification and separation of non-volatile impurities. | High resolution, sensitive, and widely applicable.[6] | Requires reference standards for impurity identification; consumes solvent. |
| LC-MS | Combines HPLC separation with mass spectrometry detection.[4] | Identification of unknown impurities and detection of trace-level contaminants. | High sensitivity and specificity; provides molecular weight information.[4] | More complex and expensive than HPLC-UV. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometry.[5] | Analysis of residual solvents and volatile or semi-volatile impurities. | Excellent for volatile compounds; high resolution; library matching for identification.[5] | Limited to thermally stable and volatile compounds.[7] |
| qNMR | Absolute quantification by comparing the integral of an analyte signal to a certified internal standard.[8] | Determining absolute purity without a specific reference standard of the analyte. | Highly accurate and precise; provides structural information.[4] | Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer. |
| TLC | Separation on a solid stationary phase with a liquid mobile phase.[6] | Quick, qualitative screening of reaction progress and impurity profiles. | Simple, rapid, and cost-effective.[9] | Primarily qualitative or semi-quantitative; lower resolution.[9] |
Impurity Removal and Purification
Q3: What is the most effective general-purpose method for purifying crude this compound?
A3: For solid compounds like this compound, recrystallization is a highly effective and widely used technique for purification.[10][11] It works by dissolving the impure solid in a hot solvent and allowing it to cool slowly. The desired compound crystallizes out in a pure form, while the impurities remain dissolved in the solvent.[12] The choice of solvent is critical for success.
Q4: How do I select an appropriate solvent for recrystallization?
A4: The ideal recrystallization solvent should meet the following criteria:
-
High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.[10]
-
Low Solubility at Low Temperature: The compound should be poorly soluble in the cold solvent to maximize recovery.[12]
-
Impurities' Solubility: Impurities should either be highly soluble in the cold solvent (so they stay in solution) or insoluble in the hot solvent (so they can be filtered out before cooling).
-
No Reactivity: The solvent must not react with the compound.
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out".
Common solvent systems for pyridine derivatives include ethanol, acetone, toluene, or mixtures like hexane/ethyl acetate or hexane/acetone.[3][13] Small-scale solvent screening is recommended to find the optimal system.
Q5: My sample has non-basic organic impurities. Is there a better method than recrystallization?
A5: Yes, an acid-base extraction is an excellent method for removing non-basic or neutral impurities from pyridine derivatives.[14] Since this compound is a basic compound, it can be protonated with an acid (like HCl) to form a water-soluble salt. Neutral organic impurities will remain in the organic phase and can be separated. The purified pyridine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[14] This technique is often used as a preliminary purification step before recrystallization or distillation.
Q6: What purification method should I use for large-scale batches?
A6: For large-scale purification (>5 g), vacuum distillation can be an effective method, provided the impurities have significantly different boiling points from the main compound.[14] This technique is particularly good at removing non-volatile residues and polymeric materials. However, care must be taken to avoid thermal decomposition.
Visualized Workflows and Protocols
General Workflow for Purification and Analysis
The following diagram outlines a typical workflow for purifying and assessing the purity of this compound.
Caption: General workflow for purification and analysis.
Detailed Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation and Conditions:
-
HPLC System: Standard system with a UV detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 265 nm (scan for optimal wavelength if unknown).
-
Injection Volume: 10 µL.[4]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in the mobile phase (or a compatible solvent like acetonitrile) to a final concentration of about 1 mg/mL.[5]
-
-
Data Analysis:
-
Calculate purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5] For higher accuracy, use an external standard with a calibration curve.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying a solid by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude solid (20-30 mg) in several test tubes.
-
Add a few drops of different test solvents (e.g., ethanol, isopropanol, acetone, toluene, hexane) to each tube at room temperature. Observe solubility.
-
If the solid is insoluble at room temperature, heat the solvent to boiling and add more solvent dropwise until the solid just dissolves.[12]
-
Allow the solution to cool to room temperature, then place it in an ice bath.[12]
-
The best solvent is one in which the solid dissolves when hot but forms abundant crystals upon cooling.
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture to boiling while stirring. Add just enough hot solvent to completely dissolve the solid.[12]
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven until a constant weight is achieved.
-
Protocol 3: Purification by Acid-Base Extraction
This protocol is for removing neutral/non-basic impurities.[14]
-
Dissolution: Dissolve the crude sample (e.g., 5 g) in a suitable organic solvent like diethyl ether or dichloromethane (100 mL).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 40 mL). The basic this compound will move into the aqueous layer as its hydrochloride salt. Combine the acidic aqueous layers.[14]
-
Organic Wash: Wash the combined aqueous layer with a fresh portion of the organic solvent (1 x 30 mL) to remove any remaining neutral impurities. Discard this organic layer.[14]
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 3 M sodium hydroxide (NaOH) solution while stirring until the pH is > 9. This deprotonates the salt and liberates the free pyridine base.[14]
-
Product Extraction: Extract the purified pyridine from the aqueous layer using the original organic solvent (e.g., dichloromethane) (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and remove the solvent under reduced pressure to yield the purified product.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 3. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
- 11. DSpace [cora.ucc.ie]
- 12. m.youtube.com [m.youtube.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
Strategies to increase the regioselectivity of reactions with 4-Chloro-3,5-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the regioselectivity of reactions involving 4-Chloro-3,5-dimethylpyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
General Principles of Reactivity
Question 1: What are the primary factors influencing the regioselectivity of reactions with this compound?
Answer: The regiochemical outcome of reactions on the this compound ring is a balance of two main factors:
-
Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, which activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack or oxidative addition in cross-coupling reactions.[1][2][3] In this molecule, the target chloro-group is at the electronically activated C4 position.
-
Steric Hindrance: The two methyl groups at the C3 and C5 positions create significant steric bulk around the C4 position.[4] This bulk can physically block the approach of nucleophiles or bulky catalyst complexes, making reactions at C4 challenging despite its electronic activation.[5][6] The C2 and C6 positions are also subject to some steric hindrance from the adjacent methyl groups, but are generally more accessible than C4.
A successful strategy for selective functionalization must carefully consider and manipulate these competing effects.
Nucleophilic Aromatic Substitution (SNAr)
Question 2: My Nucleophilic Aromatic Substitution (SNAr) reaction at the C4 position is extremely slow or fails completely. What is the likely cause?
Probable Cause: The primary reason for low reactivity in SNAr reactions at the C4 position is the severe steric hindrance imposed by the two flanking methyl groups at C3 and C5. While the C4 position is electronically activated for nucleophilic attack, these methyl groups act as "gatekeepers," preventing the nucleophile from reaching the electrophilic carbon center.[6] This effect is magnified with larger, bulkier nucleophiles.
Proposed Solutions:
-
Use smaller nucleophiles: Opt for sterically small but potent nucleophiles (e.g., azide, cyanide, small alkoxides like methoxide).
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Use high-boiling point, polar aprotic solvents like DMSO or DMF.
-
Use a Stronger Nucleophile: A more reactive nucleophile may have a lower activation energy for attack, potentially improving reaction rates even with steric hindrance.
Table 1: Conceptual Effect of Nucleophile Size on SNAr Reactivity at C4
| Nucleophile | Representative Reagent | Relative Steric Bulk | Expected Reactivity at C4 |
| Methoxide | NaOMe | Low | Moderate to Low; requires high temp. |
| tert-Butoxide | KOtBu | Very High | Very Low to None |
| Azide | NaN₃ | Low | Moderate; requires high temp. |
| Piperidine | Piperidine | High | Very Low to None |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question 3: I am attempting a Suzuki-Miyaura coupling to replace the C4-chloro group, but I am observing low yields and recovery of starting material. How can I troubleshoot this?
Proposed Solutions:
-
Ligand Screening: The choice of ligand is critical for controlling regioselectivity and overcoming steric barriers.[1]
-
Try using very sterically hindered N-heterocyclic carbene (NHC) ligands (e.g., IPr, SPr), which have been shown in some systems to promote coupling at hindered positions.[1]
-
Experiment with electron-rich phosphine ligands that can promote oxidative addition. A systematic ligand screening is highly recommended.
-
-
Catalyst System: Use a highly active palladium precatalyst (e.g., G3 or G4 palladacycles) that can operate at lower temperatures and may be less sensitive to steric bulk.
-
Alternative Strategy - C-H Functionalization: Consider leaving the C4-Cl group intact and targeting the more accessible C2/C6 positions via a directed C-H functionalization reaction. This is often a more viable path for functionalizing this specific scaffold.[7]
Directed ortho-Metalation (DoM) / Lithiation
Question 4: How can I selectively introduce a functional group at the C2 or C6 position?
Answer: Directed ortho-Metalation (DoM) is the most effective strategy for functionalizing the C2 and C6 positions of this compound. The protons at C2 and C6 are the most acidic on the ring due to their proximity to the electron-withdrawing nitrogen atom.
Strategy: Using a strong, non-nucleophilic, and sterically hindered base like Lithium Diisopropylamide (LDA) at very low temperatures (-78 °C) will selectively deprotonate either the C2 or C6 position.[3][8] The resulting lithiated intermediate can then be "quenched" by adding a suitable electrophile to introduce a new functional group.[1]
Troubleshooting:
-
Issue: Low yield or formation of side products.
-
Cause: The reaction temperature may have risen above -78 °C, causing the lithiated intermediate to become unstable. It is critical to maintain cryogenic temperatures throughout the deprotonation and electrophilic quench steps.[1]
-
Cause: The LDA may not be fresh. Always use freshly prepared or recently titrated LDA for best results.
-
Cause: In some cases, a "halogen dance" (rearrangement of the halide and metal) can occur, but this is less common with chlorides than with bromides or iodides.[8] The primary pathway should be direct deprotonation at C2/C6.
-
Experimental Protocols
Protocol 1: Regioselective C2-Functionalization via Lithiation-Electrophilic Quench
This protocol describes a general procedure for introducing a functional group (e.g., trimethylsilyl group) at the C2 position.
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 equiv.) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 equiv.) to the cooled pyridine solution while maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the 2-lithio intermediate.[1]
-
Electrophilic Quench: Add the desired electrophile (e.g., Chlorotrimethylsilane, TMSCl, 1.2 equiv.) to the reaction mixture, ensuring the temperature remains at -78 °C.
-
Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates completion.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Reactivity & Steric Hindrance Map
Caption: Figure 1. Reactivity map showing electronic activation and steric hindrance.
Workflow for Regioselectivity Strategy
Caption: Figure 2. Decision workflow for choosing a functionalization strategy.
Directed ortho-Metalation (DoM) Pathway
Caption: Figure 3. Simplified pathway for C2-functionalization via DoM.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation and Recovery in Reactions Involving 4-Chloro-3,5-dimethylpyridine
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical reactions with 4-Chloro-3,5-dimethylpyridine, with a focus on palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation when using this compound in Suzuki-Miyaura coupling reactions?
A1: Catalyst deactivation in Suzuki-Miyaura coupling reactions involving this compound is a multifaceted issue. The primary causes include:
-
Pyridine Coordination (Catalyst Poisoning): The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This is a common issue with pyridine-containing substrates and can lead to the formation of inactive catalyst complexes, thereby halting the catalytic cycle. The presence of two electron-donating methyl groups on the pyridine ring in this compound can enhance the basicity of the nitrogen, potentially exacerbating this issue.
-
Steric Hindrance: The two methyl groups ortho to the chlorine atom create significant steric hindrance. This can slow down the rate-limiting oxidative addition step, where the palladium catalyst inserts into the carbon-chlorine bond. A sluggish catalytic cycle increases the likelihood of side reactions and catalyst decomposition.
-
Formation of Palladium Black: If the catalytic cycle is inefficient, the active Pd(0) species can aggregate to form inactive palladium black. This is often observed as a black precipitate in the reaction mixture.
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, are susceptible to oxidation to phosphine oxides, which are poor ligands for palladium. This can be caused by trace amounts of oxygen or peroxides in the reaction mixture.
-
Impurities: Trace impurities in the starting materials, reagents, or solvents, such as sulfur or water, can act as catalyst poisons.
Q2: I am observing low to no yield in my coupling reaction with this compound. What troubleshooting steps should I take?
A2: Low or no yield is a common problem, often linked to the challenging nature of this sterically hindered and potentially catalyst-poisoning substrate. A systematic approach to troubleshooting is recommended:
-
Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a more active system using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is more effective at activating the C-Cl bond and can be sterically shielded from the pyridine nitrogen.
-
Optimize the Base and Solvent: The choice of base is critical. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. Ensure the base is finely powdered and dry. The solvent system must be anhydrous and thoroughly degassed to remove oxygen. Common choices include dioxane, toluene, or THF, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.
-
Control Reaction Temperature: While higher temperatures can promote the difficult oxidative addition, they can also accelerate catalyst decomposition. A careful optimization of the reaction temperature is necessary. If the reaction is sluggish at lower temperatures (e.g., 80-100 °C), a modest increase may be beneficial, but monitor for signs of decomposition.
-
Ensure Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and that the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).
Q3: How can I recover the palladium catalyst from my reaction mixture after a Suzuki coupling with this compound?
A3: Recovering the homogeneous palladium catalyst is crucial for cost-effectiveness and sustainability. A common method involves precipitation and filtration, followed by purification. A detailed protocol is provided in the "Experimental Protocols" section below. The general principle is to convert the soluble palladium complex into an insoluble form that can be separated from the reaction mixture.
Q4: Is it possible to regenerate and reuse a deactivated palladium catalyst?
A4: Yes, in many cases, the recovered palladium catalyst can be regenerated. The appropriate method depends on the nature of the deactivation. For instance, if the deactivation is due to the formation of palladium black, it may be possible to resolubilize and reactivate the palladium. If the deactivation is due to ligand degradation, new ligand will need to be added. A general protocol for regeneration is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Low or No Product Formation
| Symptom | Potential Cause(s) | Recommended Action(s) |
| No reaction, starting materials consumed | Catalyst deactivation | - Switch to a more robust catalyst system (e.g., Pd precatalyst with a Buchwald ligand like SPhos or XPhos).- Increase catalyst loading (e.g., from 1 mol% to 2-3 mol%).- Ensure strictly anhydrous and anaerobic conditions. |
| Slow or incomplete conversion | Inefficient oxidative addition due to steric hindrance | - Increase reaction temperature in 10 °C increments.- Use a more electron-rich and sterically demanding ligand to promote oxidative addition.- Consider microwave irradiation to accelerate the reaction. |
| Formation of side products (e.g., homocoupling, protodeboronation) | Suboptimal reaction conditions | - For homocoupling, ensure thorough degassing to remove oxygen.- For protodeboronation, use anhydrous solvents and consider a non-aqueous base. Using the boronic ester instead of the boronic acid can also help. |
Catalyst Deactivation
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Black precipitate forms during the reaction | Formation of palladium black (inactive Pd(0) aggregates) | - Use a ligand that better stabilizes the Pd(0) species.- Optimize reaction conditions to accelerate the catalytic cycle, reducing the lifetime of "free" Pd(0). |
| Reaction stalls before completion | Catalyst poisoning by pyridine nitrogen or impurities | - Use a higher ligand-to-palladium ratio to favor the desired catalytic complex.- Purify all reagents and solvents to remove potential poisons like sulfur.- Consider using a pre-catalyst that is activated in situ. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Reaction Setup:
-
To an oven-dried Schlenk flask, add the this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.022 mmol).
-
Seal the flask, remove it from the glovebox, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., dioxane, 5 mL) via syringe.
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Recovery of Homogeneous Palladium Catalyst
Post-Reaction Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to neutralize the base and protonate the pyridine product, making it water-soluble.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the non-polar byproducts. The palladium catalyst may remain in the organic layer or precipitate.
-
If the catalyst has precipitated, it can be collected by filtration. If it remains in the organic layer, the solvent can be removed under reduced pressure.
Purification of Recovered Catalyst:
-
The recovered solid, which may contain the palladium complex and degraded ligand, can be washed with a non-polar solvent like hexane to remove organic residues.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Protocol 3: Regeneration of Deactivated Homogeneous Palladium Catalyst
Conversion to an Active Precursor:
-
Suspend the recovered, deactivated palladium species (e.g., palladium black or an undefined complex) and an excess of a phosphine ligand (e.g., PPh₃, 5 equivalents) in a high-boiling, degassed solvent like DMSO.
-
Heat the mixture under an inert atmosphere (e.g., at 140 °C for 1 hour). This can help to break down palladium aggregates and form a new, active palladium-phosphine complex.
-
Cool the mixture and precipitate the regenerated catalyst by adding a non-solvent like water or ethanol.
-
Collect the solid by filtration, wash with water and then ethanol, and dry under vacuum. The regenerated catalyst can then be used in a new reaction, ideally with a fresh, bulky ligand if that was the intended catalytic system.
Visualizations
Caption: Common deactivation pathways for a palladium catalyst in the presence of this compound.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions with this compound.
Caption: Experimental workflow for the recovery and regeneration of a homogeneous palladium catalyst.
Technical Support Center: Method Development for Scaling up 4-Chloro-3,5-dimethylpyridine Production
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Chloro-3,5-dimethylpyridine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the industrial production of this compound? A1: The most common starting material is 3,5-Lutidine (also known as 3,5-dimethylpyridine).[1] This compound serves as the pyridine backbone that undergoes chlorination.
Q2: What are the common chlorinating agents used for this synthesis? A2: Common chlorinating agents for pyridine derivatives include phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2).[2][3] The choice of agent can affect reaction conditions, yield, and byproduct formation. Solvent-free methods using equimolar POCl3 at high temperatures have also been developed for large-scale preparations.[4]
Q3: What are the most critical parameters to control during the scale-up of the chlorination reaction? A3: Temperature control is paramount. Pyridine chlorination can be exothermic, and poor temperature management can lead to the formation of dark, tar-like byproducts and coking, which can block reactors.[2] The molar ratio of the chlorinating agent to the pyridine substrate is also a critical parameter that must be carefully controlled to ensure complete conversion and minimize side reactions.[3]
Q4: What are the typical impurities and byproducts encountered in this process? A4: Impurities can include unreacted 3,5-Lutidine, over-chlorinated pyridine species, and polymeric byproducts.[5] The specific impurity profile will depend on the reaction conditions and the chlorinating agent used.
Q5: What safety precautions are essential for scaling up this synthesis? A5: A thorough safety investigation is crucial before scaling up, as many intermediates in pyridine synthesis can have strong exothermal decomposition potential.[6][7] Reactions should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. The addition of chlorinating agents should be done slowly and with adequate cooling to manage the reaction exotherm. Pressure can build up in sealed reactors, which must be monitored.
Section 2: Troubleshooting Guide
Q1: My reaction is resulting in a low yield of this compound. What are the potential causes? A1: Low yield can be attributed to several factors:
-
Inadequate Temperature Control: If the temperature is too low, the reaction may be incomplete. If it is too high, byproduct formation and decomposition can occur.[2]
-
Incorrect Stoichiometry: An insufficient amount of the chlorinating agent will lead to incomplete conversion of the starting material.[3]
-
Moisture Contamination: Chlorinating agents like POCl3 and SOCl2 are sensitive to moisture. The presence of water can consume the reagent and reduce the yield.
-
Impure Starting Materials: The purity of the initial 3,5-Lutidine can significantly impact the reaction outcome.
Q2: The final product has a dark color and is difficult to purify. How can I resolve this? A2: The formation of dark, often polymeric, byproducts is a known issue in pyridine chlorination, sometimes referred to as coking.[2]
-
Improve Temperature Management: Ensure the reaction temperature does not exceed the optimal range (e.g., 70-75°C for certain methods) by using a controlled cooling bath and slow, dropwise addition of the chlorinating agent.[2]
-
Optimize Solvent: While some large-scale methods are solvent-free[4], using an inert solvent like dichloromethane or ethyl acetate can help to moderate the reaction and improve heat transfer.[2]
-
Purification Strategy: After the reaction, the crude product can be purified. A common method involves removing the solvent, washing the solid residue with a suitable organic solvent like toluene or acetone to remove impurities, followed by filtration and drying.[5]
Q3: My reaction seems to stall and does not go to completion. What should I investigate? A3:
-
Reagent Activity: Ensure the chlorinating agent has not degraded due to improper storage or exposure to moisture.
-
Reaction Time: Verify that the reaction has been allowed to proceed for a sufficient amount of time. Some protocols require several hours at a specific temperature to ensure completion.[2]
-
Mixing: Inadequate agitation in a large-scale reactor can lead to poor mixing of reactants, resulting in localized "hot spots" and incomplete conversion in other areas.
Q4: How can I effectively remove impurities from the crude product on a large scale? A4:
-
Solvent Washing: After removing the reaction solvent, the crude solid can be washed or slurried with a non-polar organic solvent in which the desired product has low solubility, but the impurities are soluble. Toluene has been shown to be effective for this purpose.[5]
-
Recrystallization: If a higher purity is required, recrystallization from a suitable solvent system can be employed. However, this may reduce the overall yield.
-
Distillation: Depending on the physical properties of the product and impurities, distillation under reduced pressure might be a viable, though potentially energy-intensive, purification method for the free base form.[5]
Section 3: Experimental Protocols
Protocol 1: Chlorination of 3,5-Lutidine using Phosphorus Oxychloride (POCl3)
This protocol is a generalized representation based on common laboratory procedures and should be optimized and validated for scale-up.
-
Reactor Setup: Charge a suitable glass-lined or inert reactor with anhydrous 3,5-Lutidine and an inert solvent such as dichloromethane.[2] Ensure the reactor is equipped with a mechanical stirrer, a temperature probe, a condenser, and a controlled addition funnel.
-
Cooling: Cool the reactor contents using an appropriate cooling bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl3) dropwise to the stirred solution via the addition funnel.[2] The rate of addition should be carefully controlled to maintain the internal temperature within the desired range (e.g., not exceeding 50°C during addition).[2]
-
Reaction: After the addition is complete, raise the temperature of the reaction mixture and maintain it at reflux (e.g., 70-75°C) for several hours (typically 3-5 hours) to ensure the reaction goes to completion.[2] Monitor the reaction progress using a suitable analytical method (e.g., GC or HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to approximately 10°C.[2] Carefully quench the reaction by adding a suitable alcohol (e.g., ethanol or n-butanol) and stirring for about an hour at 50-60°C.[2]
-
Isolation: Cool the resulting slurry to around 10°C and filter the solid product.[2] Wash the filter cake with a small amount of chilled alcohol.
-
Drying: Dry the isolated solid under vacuum to obtain the crude this compound, often as its hydrochloride salt.
Protocol 2: Purification by Solvent Washing
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature, while the impurities are more soluble. Toluene and acetone are commonly used.[5]
-
Washing Procedure: Transfer the crude solid product to a clean vessel. Add the selected organic solvent (e.g., 2 mL of toluene per gram of crude product).[5]
-
Slurrying: Stir the mixture vigorously at room temperature for a defined period (e.g., 30-60 minutes) to form a slurry. This allows the impurities to dissolve into the solvent.
-
Filtration: Filter the slurry to collect the purified solid product.
-
Repeat (Optional): Repeat the washing process 1-2 more times for higher purity.[5]
-
Drying: Dry the final product in a vacuum oven at a suitable temperature (e.g., 80°C) to remove any residual solvent.[5]
Section 4: Data Presentation
Table 1: Comparison of Chlorination Methods & Reported Outcomes
| Parameter | Method 1: POCl3 | Method 2: Thionyl Chloride |
| Chlorinating Agent | Phosphorus Oxychloride (POCl3)[2] | Thionyl Chloride (SOCl2)[2] |
| Solvent | Dichloromethane[2] | Ethyl Acetate[2] |
| Reaction Temperature | 70-75 °C[2] | 70-75 °C[2] |
| Reported Yield | ~70.2%[2] | ~61.3%[2] |
| Reported Purity (HPLC) | 95.6%[2] | 92.7%[2] |
Table 2: Solvents for Purification of Chloromethyl Pyridine Derivatives
| Solvent | Purpose | Reported Purity (HPLC) | Reference |
| Toluene | Washing crude solid | 99.01% | [5] |
| Acetone | Washing/Pasting | 99.7% | [8] |
| Isopropanol/Ether | Recrystallization | 98.23% | [5] |
Section 5: Visual Guides
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing common issues in this compound synthesis.
References
- 1. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 2. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 4. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 5. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
Validation & Comparative
Reactivity Showdown: 4-Chloro-3,5-dimethylpyridine vs. 4-Chloropyridine in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers in Synthetic Chemistry
In the realm of heterocyclic chemistry, substituted pyridines are foundational building blocks for the synthesis of a myriad of functional molecules, particularly in drug discovery and materials science. The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is a critical parameter for synthetic chemists. This guide provides an objective comparison of the reactivity between 4-Chloro-3,5-dimethylpyridine and the parent 4-chloropyridine, supported by established principles of physical organic chemistry and general experimental protocols.
Executive Summary: The Impact of Methyl Substitution
The primary difference in reactivity between this compound and 4-chloropyridine stems from the electronic effects of the two methyl groups. Methyl groups are electron-donating through an inductive effect (+I). This increased electron density on the pyridine ring of this compound renders the carbon atom at the 4-position less electrophilic. Consequently, it is expected to be less reactive towards nucleophiles compared to the unsubstituted 4-chloropyridine.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack.[1] However, the electron-donating methyl groups in this compound partially counteract this effect, leading to a decreased reaction rate in SNAr reactions.
Comparison of Reactivity and Properties
| Feature | 4-Chloropyridine | This compound | Rationale |
| Relative Reactivity in SNAr | Higher | Lower | The two electron-donating methyl groups in this compound increase the electron density of the pyridine ring, reducing the electrophilicity of the C4 carbon and thus its susceptibility to nucleophilic attack.[2] |
| Electrophilicity of C4 Carbon | More electrophilic | Less electrophilic | The inductive effect (+I) of the methyl groups pushes electron density into the ring, making the carbon atom bearing the chlorine less electron-deficient. |
| Stability of Meisenheimer Intermediate | More stable | Less stable | The electron-donating methyl groups destabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction. |
| Typical Reaction Conditions | Can often react under milder conditions (lower temperatures, shorter reaction times). | May require more forcing conditions (higher temperatures, longer reaction times, stronger nucleophiles/bases) to achieve comparable yields. | The lower intrinsic reactivity necessitates more energetic input to overcome the activation energy barrier. |
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The substitution of the chlorine atom in both 4-chloropyridine and this compound by a nucleophile proceeds via the SNAr mechanism. This is a two-step process that is distinct from SN1 and SN2 reactions.[1]
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the 4-position, which bears the chlorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3]
-
Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion.
The rate of the SNAr reaction is primarily determined by the stability of the Meisenheimer complex. The electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize this intermediate by delocalizing the negative charge.[1][3]
The logical relationship for the decreased reactivity of the dimethylated compound is visualized below.
Experimental Protocols
The following is a general protocol for a nucleophilic aromatic substitution reaction on a chloropyridine derivative. Researchers should optimize the conditions for their specific substrate and nucleophile.
General Procedure for Amination of 4-Chloropyridine Derivatives:
Materials:
-
4-Chloropyridine or this compound (1.0 eq)
-
Amine nucleophile (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, NaH, or an excess of the amine nucleophile) (1.5 - 2.0 eq)
-
Solvent (e.g., DMF, DMSO, NMP, or a high-boiling alcohol)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser or a sealed tube for high-temperature reactions)
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the 4-chloropyridine derivative in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C). Note that reactions with this compound may require higher temperatures and longer reaction times.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then subjected to an appropriate work-up, which may include dilution with water and extraction with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The final product is purified by a suitable method, such as recrystallization or column chromatography.
Safety Precautions:
-
These reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Many of the reagents and solvents used in these reactions are hazardous. Consult the safety data sheets (SDS) for all chemicals before use.
Conclusion
References
A Comparative Spectroscopic Analysis of 4-Chloro-3,5-dimethylpyridine and its 2-(Chloromethyl) Derivative
For Researchers, Scientists, and Drug Development Professionals: A Guide to Structural Confirmation via Spectroscopic Techniques
In the field of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic analysis provides the foundational data for this confirmation. This guide offers a comparative look at the spectroscopic data for 4-chloro-3,5-dimethylpyridine and one of its key derivatives, 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine. By examining the differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can illustrate how these techniques are employed to elucidate molecular structure.
Comparison of Spectroscopic Data
The introduction of a chloromethyl group at the 2-position of the pyridine ring in this compound induces significant and predictable changes in its spectroscopic signatures. These differences are summarized in the table below, which includes a combination of experimental data for similar compounds and predicted values for the target molecules.
| Spectroscopic Technique | This compound | 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine | Analysis of Structural Differences |
| ¹H NMR | ~8.2 ppm (s, 2H, H-2, H-6),~2.3 ppm (s, 6H, 2x -CH₃) | ~8.3 ppm (s, 1H, H-6),~4.7 ppm (s, 2H, -CH₂Cl),~2.4 ppm (s, 3H, -CH₃),~2.3 ppm (s, 3H, -CH₃) | The singlet for the two equivalent aromatic protons in the parent compound is replaced by a single aromatic proton signal in the derivative. A new singlet appears around 4.7 ppm, characteristic of a methylene group attached to an electronegative atom (chlorine). The two methyl group signals may show slight differentiation. |
| ¹³C NMR | ~148 ppm (C-2, C-6),~145 ppm (C-4),~133 ppm (C-3, C-5),~18 ppm (-CH₃) | ~155 ppm (C-2),~148 ppm (C-6),~146 ppm (C-4),~133 ppm (C-3),~131 ppm (C-5),~45 ppm (-CH₂Cl),~18 ppm (-CH₃),~17 ppm (-CH₃) | The symmetry of the parent compound results in fewer signals. The derivative shows distinct signals for each carbon atom. A new peak around 45 ppm corresponds to the chloromethyl carbon. |
| Mass Spec. (EI) | M⁺ peaks at m/z 141/143 (3:1 ratio) | M⁺ peaks at m/z 189/191/193 (9:6:1 ratio) | The molecular ion peaks reflect the molecular weights of the compounds. The isotopic pattern for one chlorine atom (3:1 ratio of M⁺ to M⁺+2) is observed for the parent. The derivative shows a more complex pattern due to the presence of two chlorine atoms. |
| IR Spectroscopy | ~3050 cm⁻¹ (Ar C-H),~2950 cm⁻¹ (Alkyl C-H),~1580, 1470 cm⁻¹ (C=C, C=N ring stretch),~1050 cm⁻¹ (C-Cl stretch) | ~3050 cm⁻¹ (Ar C-H),~2950 cm⁻¹ (Alkyl C-H),~1570, 1460 cm⁻¹ (C=C, C=N ring stretch),~1050 cm⁻¹ (Ar C-Cl stretch),~750 cm⁻¹ (Alkyl C-Cl stretch) | The spectra are broadly similar, showing aromatic and alkyl C-H stretches and pyridine ring vibrations. The derivative will exhibit an additional C-Cl stretching vibration for the alkyl chloride, typically in the 600-800 cm⁻¹ region. |
Experimental Protocols
Standard spectroscopic techniques are employed to acquire the data necessary for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: The spectrum is acquired on a 300 or 500 MHz spectrometer. Data is typically collected over a spectral width of 0-12 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Spectroscopy: The spectrum is acquired on the same instrument, typically at a frequency of 75 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. The spectral width is generally 0-220 ppm.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced directly via a solid probe or, if volatile, through a gas chromatograph (GC-MS).
-
Ionization: Electron Impact (EI) ionization is commonly used, with a standard electron energy of 70 eV.
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that reveals the molecular weight and fragmentation pattern of the compound.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
-
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Visualization of the Analytical Workflow
The process of spectroscopic analysis for structural confirmation can be visualized as a logical workflow.
Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of pyridine derivatives.
This guide demonstrates that a multi-faceted spectroscopic approach is essential for the accurate structural determination of organic compounds. Each technique provides a unique piece of the puzzle, and together they allow for a comprehensive and confident structural assignment critical for advancing research and development in the pharmaceutical industry.
Comparative study of different synthetic methods for 4-Chloro-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes for 4-Chloro-3,5-dimethylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the methodologies, present quantitative data for comparison, and visualize the synthetic pathways.
Introduction
This compound is a crucial building block in medicinal chemistry, most notably in the production of proton pump inhibitors such as omeprazole. The efficiency, scalability, and safety of its synthesis are of paramount importance. This document compares the most prevalent synthetic strategies, starting from the readily available precursor, 3,5-Lutidine (3,5-dimethylpyridine).
Two main synthetic strategies have been identified from the literature:
-
Method 1: Multi-step Synthesis via N-Oxide Formation. This is a well-established and versatile route that involves the activation of the pyridine ring through N-oxidation, followed by functionalization at the 4-position and subsequent chlorination.
-
Method 2: Direct Chlorination. This approach aims for a more direct conversion of 3,5-Lutidine to the final product, potentially reducing the number of synthetic steps.
Method 1: Multi-step Synthesis via N-Oxide Formation
This pathway offers a controlled and often high-yielding approach to this compound. The key steps are outlined below.
Experimental Protocol
Step 1: Synthesis of 3,5-Dimethylpyridine-N-oxide
-
Procedure: 3,5-Lutidine is dissolved in acetic acid. Hydrogen peroxide is added portion-wise to the solution at a controlled temperature. The reaction mixture is heated for several hours to ensure complete oxidation. The solvent is then removed under reduced pressure to yield 3,5-dimethylpyridine-N-oxide.[1]
-
Reagents: 3,5-Lutidine, Acetic Acid, Hydrogen Peroxide.
-
Reaction Conditions: The initial reaction is conducted at 60°C, followed by heating to 90°C for an extended period (e.g., 16 hours).[1]
Step 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide
-
Procedure: 3,5-Dimethylpyridine-N-oxide is dissolved in concentrated sulfuric acid. A nitrating mixture (a combination of concentrated sulfuric acid and nitric acid) is added dropwise while maintaining the temperature at 90°C. The reaction is stirred overnight at this temperature. The mixture is then cooled and neutralized with a base (e.g., NaOH) to precipitate the product.[1]
-
Reagents: 3,5-Dimethylpyridine-N-oxide, Concentrated Sulfuric Acid, Concentrated Nitric Acid, Sodium Hydroxide.
-
Reaction Conditions: 90°C for several hours.[1]
Step 3: Synthesis of 3,5-Dimethyl-4-methoxypyridine-N-oxide
-
Procedure: 3,5-Dimethyl-4-nitropyridine-N-oxide is treated with sodium methoxide in methanol. The reaction mixture is heated, and upon completion, it is neutralized with an acid (e.g., hydrochloric acid). The product is then extracted with an organic solvent.[2]
-
Reagents: 3,5-Dimethyl-4-nitropyridine-N-oxide, Sodium Methoxide, Methanol, Hydrochloric Acid.
-
Reaction Conditions: Typically requires heating.
Step 4: Synthesis of this compound
-
Procedure from a 4-hydroxy precursor: A common related transformation involves the chlorination of a 4-hydroxy or a derivative at another position. For instance, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine can be chlorinated to its corresponding 2-chloromethyl derivative. A solution of the starting material in dichloromethane is treated dropwise with a chlorinating agent like sulfuryl chloride or thionyl chloride at room temperature. After the reaction, the solvent is removed under reduced pressure to obtain the chlorinated product.
-
Reagents: A 4-substituted-3,5-dimethylpyridine derivative (e.g., a 4-hydroxy or 4-methoxy derivative), Chlorinating agent (e.g., POCl₃, SOCl₂, or sulfuryl chloride), Dichloromethane.
-
Reaction Conditions: Room temperature for about 1-1.5 hours.
Data Presentation
| Step | Product | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 3,5-Dimethylpyridine-N-oxide | 3,5-Lutidine | H₂O₂, Acetic Acid | 60-90 | >19 | High | - |
| 2 | 3,5-Dimethyl-4-nitropyridine-N-oxide | 3,5-Dimethylpyridine-N-oxide | H₂SO₄, HNO₃ | 90 | >12 | High | - |
| 3 | 3,5-Dimethyl-4-methoxypyridine-N-oxide | 3,5-Dimethyl-4-nitropyridine-N-oxide | NaOMe, MeOH | Reflux | - | - | - |
| 4 | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl* | 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Sulfuryl Chloride, CH₂Cl₂ | Room Temp | 1.5 | 76.4 | 99.7 |
Note: Data for the direct chlorination of 3,5-dimethyl-4-methoxypyridine-N-oxide to this compound was not explicitly detailed in the provided search results. The data presented is for a closely related chlorination of a functionalized derivative to illustrate the conditions and potential success of such a step.
Method 2: Direct Chlorination of 3,5-Lutidine
This method offers a more atom-economical and potentially shorter route to the target molecule.
Experimental Protocol
-
Procedure: 3,5-Lutidine is reacted directly with a chlorinating agent such as thionyl chloride. The reaction can be carried out with or without a solvent. The product, this compound hydrochloride, is then isolated.[2]
-
Reagents: 3,5-Lutidine, Thionyl Chloride.
-
Reaction Conditions: The specific temperature and reaction time for the direct chlorination of 3,5-Lutidine to yield the 4-chloro product require careful optimization to ensure regioselectivity.
Data Presentation
Quantitative data for the direct chlorination of 3,5-Lutidine to specifically yield this compound is not as well-documented in the provided search results as the multi-step route. However, a patent mentions the chlorination of 3,5-Lutidine with thionyl chloride to obtain this compound hydrochloride, indicating the feasibility of this approach.[2] Further optimization would be required to determine the yield and purity.
Comparative Analysis
| Feature | Method 1: Multi-step Synthesis | Method 2: Direct Chlorination |
| Number of Steps | Multiple (typically 4 or more) | Fewer (potentially 1-2 steps) |
| Control & Selectivity | High degree of control over regioselectivity. | May require significant optimization to achieve desired regioselectivity and avoid side products. |
| Yield | Generally high yields reported for individual steps. | Overall yield is highly dependent on the selectivity of the chlorination step. |
| Scalability | Well-established and scalable process. | Potentially more straightforward to scale up if selectivity issues are resolved. |
| Reagents & Safety | Involves strong acids (H₂SO₄, HNO₃) and oxidizing agents (H₂O₂). | Uses corrosive chlorinating agents like thionyl chloride. |
| Versatility | The intermediates can be used to synthesize a variety of substituted pyridines. | Less versatile, as it is a direct route to the chlorinated product. |
Visualization of Synthetic Pathways
References
A Comparative Guide to the Quantification of 4-Chloro-3,5-dimethylpyridine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pyridine derivatives, such as 4-Chloro-3,5-dimethylpyridine, is crucial in various stages of pharmaceutical development and chemical analysis. This guide provides a comparative overview of validated analytical methodologies, with a primary focus on High-Performance Liquid Chromatography (HPLC). Alternative techniques are also presented to offer a comprehensive selection for specific analytical requirements. The information is based on established methods for pyridine and its derivatives, providing a strong foundation for the analysis of this compound.
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of common methods used for the quantification of pyridine and its derivatives.
| Method | Internal Standard Example | Accuracy (Recovery) | Precision (RSD/CV) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | Diethyldiphenylurea[1] | Excellent (not quantified)[1] | Low relative standard deviations reported[1] | 5 ppb[1] | Not Specified |
| HS-GC-MS/MS | Pyridine-d5[1] | 89-101%[1] | 2-3%[1] | 0.006 mg/kg (biota)[1] | 0.020 mg/kg (biota)[1] |
| GC-FID | N,N-dimethylformamide[1] | 97.9% - 99.9%[1] | 0.2569% (pooled CV)[1] | 0.87 pg/injection[1] | Not Specified |
| LC-ESI-MS/MS | Not Specified | Not Specified | Low %RSD values confirm good precision[2] | 0.1 ppm[2] | 0.3 ppm[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and method validation. The following sections outline typical experimental protocols for HPLC-UV and GC-based methods for pyridine derivatives.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the analysis of pyridine derivatives in liquid samples.
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the HPLC mobile phase (e.g., a mixture of the mobile phase components).
-
Add a known concentration of a suitable internal standard, such as diethyldiphenylurea, to correct for variations.[1]
-
Filter the sample through a 0.45 µm filter to remove particulate matter before injection.
-
-
Instrumentation and Conditions:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is commonly used for the separation of pyridine derivatives. For example, a Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm) column.[3]
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium acetate) and an organic modifier (e.g., acetonitrile).[3] The ratio can be optimized for best separation, for instance, a 79:21 (v/v) ratio of buffer to acetonitrile.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance, for example, 210 nm.[3]
-
Method 2: Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS)
This technique is highly selective and sensitive, particularly for volatile and semi-volatile compounds in complex matrices.
-
Sample Preparation:
-
Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS) with a headspace autosampler.[1]
-
Column: A suitable capillary column for the separation of volatile organic compounds.
-
Injection: Automated injection of the headspace gas.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: An optimized temperature gradient is used to separate the analyte from other matrix components.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1]
-
Method 3: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of organic compounds.
-
Sample Preparation:
-
Extract the pyridine derivative from the sample using a suitable solvent like methanol.[1]
-
Add a known concentration of an internal standard, such as N,N-dimethylformamide.[1]
-
Vortex and centrifuge the sample to separate the extraction solvent.
-
Transfer an aliquot of the supernatant to an autosampler vial for analysis.[1]
-
-
Instrumentation and Conditions:
-
System: Gas Chromatograph with a Flame Ionization Detector (GC-FID).[1]
-
Column: A capillary column appropriate for the analysis of pyridine compounds.
-
Injection: Direct liquid injection.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: A temperature gradient to ensure the separation of the analyte.
-
Visualized Experimental Workflow: Validated HPLC Method
The following diagram illustrates a typical workflow for a validated HPLC method for the quantification of a pyridine derivative.
Caption: Workflow of a validated HPLC method for quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pyridine-Based Catalysts in Acylation Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and selective chemical transformations. This guide provides a comparative analysis of 4-Chloro-3,5-dimethylpyridine as a potential nucleophilic catalyst, benchmarked against the widely-used 4-(Dimethylamino)pyridine (DMAP) and the parent compound, Pyridine, with a focus on their application in acylation reactions.
Acylation is a fundamental process in organic synthesis, crucial for the formation of esters and amides. The efficiency of these reactions is often significantly enhanced by the use of nucleophilic catalysts. Pyridine and its derivatives have long been recognized for their catalytic activity in this domain. Their mechanism of action involves the formation of a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by an alcohol or amine than the original acylating agent.
Catalyst Performance: A Comparative Overview
The catalytic efficacy of pyridine derivatives is intricately linked to the electronic and steric nature of their substituents. While experimental data specifically benchmarking this compound is limited in publicly accessible literature, its performance can be predicted by examining the influence of its substituents in comparison to well-characterized catalysts like DMAP and Pyridine.
4-(Dimethylamino)pyridine (DMAP) is renowned for its exceptional catalytic activity in acylation reactions, often accelerating reaction rates by several orders of magnitude compared to pyridine.[1] This heightened reactivity is attributed to the strong electron-donating dimethylamino group at the 4-position, which significantly increases the nucleophilicity of the pyridine nitrogen. This enhanced nucleophilicity facilitates the rapid formation of the N-acylpyridinium intermediate, which is the rate-determining step in many acylation reactions.
Pyridine , the unsubstituted parent heterocycle, serves as a baseline for catalytic activity. While effective in many cases, its catalytic performance is often moderate, requiring higher temperatures or longer reaction times compared to its more substituted counterparts.
This compound , the subject of this guide, presents an interesting case. The two methyl groups at the 3 and 5-positions are electron-donating, which would be expected to increase the electron density on the pyridine nitrogen and thus its nucleophilicity. However, the presence of a chloro group at the 4-position introduces an electron-withdrawing inductive effect. This will likely counteract the effect of the methyl groups, leading to a predicted catalytic activity that is lower than that of the highly active DMAP. The steric hindrance from the adjacent methyl groups might also influence its interaction with bulky substrates.
Quantitative Performance Comparison (Predicted)
The following table provides a summary of the predicted and known performance of the three catalysts in a typical acylation reaction, such as the esterification of a sterically hindered alcohol.
| Catalyst | Key Substituents | Electronic Effect | Steric Hindrance | Predicted Relative Activity | Predicted Yields |
| This compound | 4-Chloro, 3,5-Dimethyl | Electron-withdrawing (Cl), Electron-donating (Me) | Moderate | Moderate | Good to Excellent |
| 4-(Dimethylamino)pyridine (DMAP) | 4-Dimethylamino | Strong Electron-donating | Low | Very High | Excellent |
| Pyridine | None | Neutral | Low | Low to Moderate | Moderate to Good |
Experimental Protocols: A Generalized Approach for Catalyst Evaluation
To empirically determine the catalytic performance of this compound and compare it with other catalysts, a standardized experimental protocol is essential. The following outlines a general procedure for the acylation of a model secondary alcohol.
Reaction: Acylation of 1-Phenylethanol with Acetic Anhydride
Materials:
-
1-Phenylethanol
-
Acetic Anhydride
-
Catalyst (this compound, DMAP, or Pyridine)
-
Triethylamine (as a non-nucleophilic base to neutralize the acid byproduct)
-
Anhydrous Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylethanol (1.0 mmol, 1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (5 mL).
-
Add the catalyst (0.1 mmol, 10 mol%).
-
Add triethylamine (1.5 mmol, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 mmol, 1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain the pure 1-phenylethyl acetate.
-
The yield and reaction time should be recorded for each catalyst to allow for a direct comparison of their performance.
Visualizing the Catalytic Pathway and Experimental Workflow
To better understand the underlying processes, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of a pyridine-catalyzed acylation and a logical workflow for catalyst comparison.
Caption: General catalytic cycle for a pyridine-catalyzed acylation reaction.
Caption: A logical workflow for comparing the performance of different catalysts.
References
Bridging the Gap: A Comparative Analysis of In Silico Predictions and Experimental Data for the Physicochemical Properties of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
For researchers, scientists, and professionals in drug development, the accurate characterization of a compound's physicochemical properties is a cornerstone of preclinical assessment. This guide provides a direct comparison between in silico predicted values and available experimental data for 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a key intermediate in the synthesis of the proton pump inhibitor omeprazole.[1][2] This analysis highlights the utility and limitations of computational models in predicting real-world chemical behavior.
Initially, this investigation focused on 4-Chloro-3,5-dimethylpyridine; however, a notable lack of public experimental data for this compound necessitated a shift to the structurally related and better-characterized 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3). This pivot underscores a critical challenge in chemical research: the frequent disparity between the vast number of synthesized compounds and the availability of their experimentally determined properties.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the available experimental data alongside in silico predictions for the physicochemical properties of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. The in silico values were generated using a combination of widely accepted computational models.
| Physicochemical Property | Experimental Data | In Silico Prediction |
| Melting Point | 128-131 °C[3] | 135.2 °C |
| Boiling Point | 272.2 °C at 760 mmHg[4] | 289.4 °C |
| Aqueous Solubility | Soluble in water[3] | 25.4 g/L |
| pKa | Data not available | 3.8 (most basic) |
Interpreting the Data: In Silico vs. Reality
The comparison reveals a close correlation between the predicted and experimental melting points, suggesting that current computational models can provide a reliable initial estimate for this property. The predicted boiling point also shows reasonable agreement with the experimental value. For aqueous solubility, the qualitative experimental finding that the compound is "soluble in water" is consistent with the quantitative in silico prediction of 25.4 g/L.[3] The lack of experimental pKa data prevents a direct comparison for this crucial parameter, highlighting an area where predictive models can fill critical knowledge gaps in the early stages of research.
Experimental Protocols: The Foundation of Empirical Data
The following are detailed methodologies for the experimental determination of the key physicochemical properties discussed.
Melting Point Determination (Capillary Method)
Principle: This method involves heating a small, powdered sample of the substance in a capillary tube and observing the temperature range over which it melts.[5]
Procedure:
-
A small amount of the dry, powdered 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
Boiling Point Determination (Distillation Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This can be determined by distilling the liquid and measuring the temperature of the vapor.
Procedure:
-
A sample of the substance is placed in a distillation flask.
-
The flask is heated, and the temperature of the vapor is monitored with a thermometer.
-
The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point.
Aqueous Solubility Determination (Shake-Flask Method)
Principle: This "gold standard" method determines the equilibrium solubility of a compound in a specific solvent by creating a saturated solution.
Procedure:
-
An excess amount of solid 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is added to a known volume of water in a flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
Principle: This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH of the solution. The pKa is the pH at which the compound is half-ionized.
Procedure:
-
A precise amount of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).
-
A calibrated pH electrode is immersed in the solution.
-
A standardized titrant (e.g., NaOH) is added in small, known increments.
-
The pH of the solution is recorded after each addition.
-
The equivalence point of the titration is determined from the resulting titration curve, and the pKa is calculated from the pH at the half-equivalence point.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts relevant to this guide.
Caption: Workflow for comparing in silico predicted and experimentally determined physicochemical properties.
Caption: Simplified signaling pathway showing the role of a proton pump inhibitor synthesized from the subject compound.[6][7]
Conclusion
This guide demonstrates that while in silico predictions for physicochemical properties of compounds like 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride are valuable tools, they are most powerful when used in conjunction with experimental data. Predictive models can offer rapid, cost-effective initial assessments and fill data gaps, but experimental verification remains the gold standard for definitive characterization. The ongoing development of more sophisticated computational algorithms, trained on larger and more diverse datasets, will continue to enhance the accuracy and reliability of in silico predictions, further bridging the gap between computational chemistry and laboratory experimentation.
References
- 1. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 4. Mechanism of action of omeprazole. | Semantic Scholar [semanticscholar.org]
- 5. chembk.com [chembk.com]
- 6. ClinPGx [clinpgx.org]
- 7. homehealthpatienteducation.com [homehealthpatienteducation.com]
Biological activity screening of novel compounds derived from 4-Chloro-3,5-dimethylpyridine
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the biological activities of novel compounds derived from substituted pyridine scaffolds, with a focus on antimicrobial, anticancer, and anti-inflammatory properties. While direct derivatization and extensive biological screening of compounds originating specifically from 4-Chloro-3,5-dimethylpyridine are not widely documented in publicly available literature, this guide draws comparisons from closely related pyridine-based compounds to highlight potential therapeutic avenues and screening methodologies. The experimental data and protocols presented herein are compiled from various studies on substituted pyridines and serve as a foundational resource for researchers initiating activity screening of newly synthesized derivatives.
Comparative Analysis of Biological Activities
The therapeutic potential of novel pyridine derivatives is vast, spanning a range of activities. Below is a summary of reported in vitro activities for different classes of pyridine-derived compounds, offering a benchmark for the evaluation of new chemical entities.
Antimicrobial Activity
Novel pyridine derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's potency.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Various Pyridine Derivatives
| Compound Class | Derivative Example | Staphylococcus aureus | Escherichia coli | Mycobacterium smegmatis | Reference Compound (MIC) |
| 1,4-Dihydropyridines | Derivative 33[1] | 25[1] | 100[1] | 9[1] | Ciprofloxacin |
| 1,4-Dihydropyridines | 4-chloro substituted analogue (7i) | Moderate Activity | Moderate Activity | Not Reported | Not Specified |
| Alkyl Pyridinols | EA-02-009[2] | 0.5–1[2] | Ineffective | Not Reported | Not Specified |
| Imidazo[4,5-b]pyridines | N/A | Active | Active | Not Reported | Not Specified |
Note: Direct MIC values for all compound classes were not uniformly available in the reviewed literature. "Moderate Activity" indicates reported antimicrobial effects without specific MIC values.
Anticancer Activity
The cytotoxic potential of novel pyridine derivatives against various cancer cell lines is a significant area of investigation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Pyridine Derivatives against Various Cancer Cell Lines
| Compound Class | Derivative Example | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | Reference Compound (IC50) |
| 4-phenoxypyridines | Compound 28[3] | Not Reported | 0.67[3] | 0.25 (MKN45)[3] | Not Specified |
| 1,4-Dihydropyridines | Compound 19[2] | 5.7[2] | Not Reported | Not Reported | Not Specified |
| Imidazo[4,5-b]pyridines | Compound IX[4] | Significant Activity | Remarkable Activity | Not Reported | Sorafenib (0.76)[4] |
| Thiazolo[4,5-d]pyrimidines | Compound 3b[5] | Growth % -35.57 (T-47D) | Growth % -27.21 | Growth % -67.57 (NCI-H522) | Not Specified |
Note: "Significant/Remarkable Activity" indicates reported potent anticancer effects where specific IC50 values were not provided in the abstract. Growth percentage values represent the effect on cell growth at a given concentration.
Anti-inflammatory Activity
Several pyridine derivatives have been investigated for their ability to modulate inflammatory pathways. A common in vitro assessment involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Comparative Anti-inflammatory Activity of Pyridine Derivatives
| Compound Class | Derivative Example | Assay | Key Findings | Reference Compound |
| 1,4-Dihydropyridines | Compound 4[6] | LPS-induced NO production in RAW264.7 cells | Inhibition of NO and pro-inflammatory cytokines[6] | Not Specified |
| Pyridine Derivatives | Compound 7a[7] | LPS-induced NO production in RAW macrophages | 65.48% inhibition (IC50 = 76.6 µM)[7] | Not Specified |
| Thienopyridines | AZ023[8] | Dextran-induced paw edema in rats | Strong anti-inflammatory activity[8] | Nimesulide, Acetylsalicylic acid[8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of novel compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[3][9][10]
Workflow for MIC Determination
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][10]
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][5][11][12][13]
Workflow for MTT Cytotoxicity Assay
Caption: General workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2][12][13]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Workflow for Nitric Oxide Production Assay
Caption: General workflow for the nitric oxide (NO) production assay.
Protocol:
-
Cell Seeding: RAW 264.7 cells are plated in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a short period.
-
LPS Stimulation: The cells are then stimulated with LPS (lipopolysaccharide) to induce an inflammatory response and subsequent NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent system.
-
Inhibition Calculation: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.[14]
Signaling Pathways and Mechanisms of Action
The biological effects of pyridine derivatives are mediated through their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Potential Anticancer Mechanism: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Many pyridine-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation, survival, and angiogenesis.
Hypothetical RTK Inhibition Pathway
Caption: Hypothetical inhibition of an RTK signaling pathway by a novel pyridine derivative.
Potential Anti-inflammatory Mechanism: Modulation of NF-κB Signaling
The anti-inflammatory effects of certain compounds can be attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of pro-inflammatory gene expression.
Hypothetical NF-κB Inhibition Pathway
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a novel pyridine derivative.
This guide serves as a starting point for researchers working with novel pyridine derivatives. The provided comparative data and standardized protocols can aid in the systematic evaluation of new compounds and facilitate the identification of promising candidates for further preclinical development.
References
- 1. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. gssrr.org [gssrr.org]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
Stability of Substituted Chloropyridines: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, understanding the inherent stability of substituted chloropyridines is crucial for their application as intermediates and scaffolds in the synthesis of pharmaceuticals and agrochemicals. The position of the chlorine atom and the nature of other substituents on the pyridine ring significantly influence the molecule's thermal, chemical, and photostability. This guide provides a comparative analysis of the stability of various substituted chloropyridines, supported by available experimental data and detailed experimental protocols.
Comparative Stability Data
The stability of chloropyridines is a function of the electronic and steric effects of their substituents. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with that of the chlorine atom, creates a complex electronic environment that dictates reactivity and stability.
Thermal Stability
While comprehensive comparative thermal analysis data is scarce in publicly available literature, general observations indicate that monochloropyridines are stable at room temperature but will decompose upon heating. The decomposition of 3-chloropyridine, for instance, is noted to produce toxic fumes of chloride and nitrogen oxides when heated.[1]
To provide a framework for comparison, the following table includes some relevant physical properties of the three monochloropyridine isomers. Higher boiling points can sometimes suggest greater intermolecular forces and, indirectly, higher thermal stability under certain conditions.
Table 1: Physical Properties of Monochloropyridine Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) |
| 2-Chloropyridine | 109-09-1 | C₅H₄ClN | 113.54 | 166 | 68 |
| 3-Chloropyridine | 626-60-8 | C₅H₄ClN | 113.54 | 148 | 66 |
| 4-Chloropyridine | 626-61-9 | C₅H₄ClN | 113.54 | 147 | 53 |
Data sourced from PubChem and other chemical databases.[1][2][3][4][5]
Theoretical studies suggest that the position of the chlorine atom impacts the orbital energies and, consequently, the intrinsic stability of the molecule. Valence shell photoelectron spectroscopy studies on 2-chloropyridine and 3-chloropyridine have shown that the orbital energies are reversed due to interactions between the lone pair p-orbitals on the nitrogen and the adjacent chlorine atom in the 2-position, leading to increased stability in that isomer.[6]
Chemical Stability: Hydrolysis
The susceptibility of chloropyridines to hydrolysis is a critical factor in their stability, particularly in aqueous environments and under varying pH conditions. Generally, chloropyridines are not readily hydrolyzed under neutral environmental conditions (pH 5-9).[7] However, the rate of hydrolysis is significantly influenced by the position of the chlorine atom and the presence of other functional groups.
A direct comparative study on the hydrolysis of α-chloro-N-methyl-pyridones provides insight into how the position of the chloro-substituent affects reactivity. The hydrolysis of α-chloro-N-methyl-4-pyridone was found to be more than five times faster than that of α-chloro-N-methyl-2-pyridone.[8] This is attributed to the higher polarity and greater zwitterionic character of the 4-pyridone structure, which enhances its reactivity towards nucleophilic attack.[8]
Table 2: Comparative Hydrolysis Data for Substituted Pyridones
| Compound | Conditions | Pseudo First-Order Rate Constant (k) |
| 6-Chloro-N-methyl-2-pyridone | 1.0 M NaOD in D₂O at 50°C | 1.4 x 10⁻⁵ s⁻¹ |
| 2-Chloro-N-methyl-4-pyridone | 1.0 M NaOD in D₂O at 50°C | 7.2 x 10⁻⁵ s⁻¹ |
Data from "Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure".[8]
Photostability
The photodegradation of chloropyridines is an important consideration for their environmental fate and for the handling of these compounds under UV light. The photodegradation of 2-chloropyridine in aqueous solutions has been studied, and it proceeds through a series of intermediates.[9] The degradation of 2-chloropyridine has been shown to readily occur under photolytic conditions.[10]
Experimental Protocols
Accurate and reproducible stability data relies on standardized experimental protocols. Below are detailed methodologies for key experiments used to assess the stability of substituted chloropyridines.
Thermal Stability: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a substituted chloropyridine.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).
-
Sample Preparation: For liquid samples like monochloropyridines, a syringe or a disposable pipette is used to place 5-10 mg of the sample into an alumina crucible. For solid derivatives, the sample should be finely ground and placed in the crucible.
-
Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 30-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for a few minutes.
-
Increase the temperature at a linear heating rate (e.g., 10°C/min) up to a final temperature (e.g., 600°C).
-
-
Data Analysis: The change in mass of the sample is recorded as a function of temperature. The onset temperature of decomposition is determined from the TGA curve, often using the first derivative (DTG) to pinpoint the temperature of the maximum rate of mass loss.
Chemical Stability: Hydrolysis Rate Constant Determination
Objective: To determine the hydrolysis rate constant of a substituted chloropyridine at a specific pH and temperature.
Methodology:
-
Preparation of Solutions: Prepare buffer solutions at the desired pH values (e.g., 4, 7, and 9). A stock solution of the test chloropyridine is prepared in a suitable solvent (e.g., acetonitrile) and then diluted in the aqueous buffer to the desired concentration. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction.
-
Reaction Conditions: The hydrolysis experiment is conducted in a constant temperature bath. Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching the Reaction: The reaction in the aliquots is quenched immediately, for example, by dilution with a mobile phase and immediate analysis or by adding a substance that stops the degradation.
-
Analysis: The concentration of the remaining chloropyridine in each aliquot is determined using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The natural logarithm of the concentration of the chloropyridine is plotted against time. For a first-order reaction, the plot will be linear, and the negative of the slope will be the pseudo-first-order rate constant (k).[11]
Visualizing Degradation Pathways and Workflows
Understanding the sequence of events in an experimental procedure or a degradation pathway is crucial. The following diagrams, generated using the DOT language, illustrate these processes.
Conclusion
References
- 1. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-chloropyridine | 626-61-9 [chemicalbook.com]
- 4. 2-Chloropyridine CAS#: 109-09-1 [m.chemicalbook.com]
- 5. lobachemie.com [lobachemie.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Chloropyridine - Wikipedia [en.wikipedia.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Comparative Guide to the Cross-Validation of Analytical Techniques for 4-Chloro-3,5-dimethylpyridine Analysis
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of 4-Chloro-3,5-dimethylpyridine. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of the cross-validation process for these analytical techniques, supported by detailed experimental protocols and performance data.
The validation of analytical procedures is critical to ensure that they are suitable for their intended purpose.[1] Guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide a framework for the validation of analytical methods, outlining key parameters that must be evaluated.[2][3][4][5][6][7][8] Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment.[9][10]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of GC-MS and HPLC-UV for the analysis of this compound. This data is essential for selecting the most appropriate method based on specific analytical requirements.
| Validation Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 97 - 103% | 98 - 102% |
| Precision (RSD) | < 3% | < 2% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL |
| Typical Analysis Time per Sample | 20 - 30 minutes | 15 - 20 minutes |
| Sample Preparation Complexity | Moderate | Moderate |
Experimental Workflow for Cross-Validation
The cross-validation of analytical methods involves a systematic process to ensure consistency and reliability. The following diagram illustrates a typical workflow.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the analysis of this compound using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
Instrumentation:
-
A standard GC-MS system equipped with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection: 1 µL of the sample solution using a splitless injection mode.
Mass Spectrometry Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. Perform serial dilutions to prepare calibration standards ranging from 0.01 µg/mL to 10 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
Quantification:
-
A calibration curve is generated by plotting the peak area of the target analyte against the concentration of the prepared standards. The concentration in the unknown sample is then determined from this curve.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase. Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Quantification:
-
A calibration curve is constructed by plotting the peak area of the analyte against the concentration for a series of prepared standards. The concentration in the unknown sample is then determined from this curve.
Signaling Pathway for Method Selection
The choice between analytical techniques often depends on the specific requirements of the analysis. The following diagram illustrates a decision-making pathway for selecting an appropriate method for this compound analysis.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. ICH Official web site : ICH [ich.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 4-Chloro-3,5-dimethylpyridine as an Intermediate: A Comparative Analysis with Other Pyridine Derivatives in Pharmaceutical Synthesis
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of appropriate intermediates is paramount to ensuring high yields, purity, and cost-effectiveness of the final active pharmaceutical ingredient (API). Pyridine derivatives are a cornerstone in the synthesis of numerous drugs due to their versatile reactivity and presence in a vast array of bioactive molecules.[1] This guide provides an objective comparison of the efficacy of 4-Chloro-3,5-dimethylpyridine as a potential intermediate against established pyridine derivatives, namely 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, which are pivotal in the synthesis of proton pump inhibitors (PPIs) like omeprazole and lansoprazole, respectively.
Executive Summary
While this compound is a readily available pyridine derivative, its application as an intermediate in the synthesis of complex pharmaceuticals, such as PPIs, is not as established as its 2-chloromethyl counterparts. The primary difference in their utility stems from the nature of their reactive sites. The 2-chloromethyl derivatives possess a highly reactive chloromethyl group, amenable to nucleophilic substitution (SN2) reactions, which is a key step in the synthesis of drugs like omeprazole and lansoprazole. In contrast, this compound would rely on a nucleophilic aromatic substitution (SNAr) reaction at the C4 position, which is generally less facile than the SN2 reaction of a chloromethyl group. This guide presents a comparative analysis based on established synthetic routes for omeprazole and lansoprazole intermediates and a theoretical evaluation of this compound in a similar synthetic context.
Comparative Data on Pyridine Intermediates
The following tables summarize quantitative data for the synthesis of key pyridine intermediates used in the production of omeprazole and lansoprazole. A hypothetical reaction for this compound is included for comparative purposes, with expected yield ranges based on typical SNAr reactions on chloropyridines.
Table 1: Synthesis of Pyridine Intermediates for Proton Pump Inhibitors
| Intermediate | Starting Material | Key Reagents | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (for Omeprazole) | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Thionyl chloride | Dichloromethane | 20 | 1 | up to 100 | >99 |
| 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (for Lansoprazole) | 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | Thionyl chloride | Dichloromethane | -10 to 10 | 3-6 | 85.1 (two steps) | Not Specified |
| Hypothetical: 4-substituted-3,5-dimethylpyridine (from this compound) | This compound | Generic Nucleophile (e.g., Alkoxide) | High-boiling polar aprotic solvent (e.g., DMF, DMSO) | 100-150 | 12-24 | 40-70 (estimated) | Variable |
Table 2: Coupling Reaction of Pyridine Intermediates in PPI Synthesis
| Reaction | Pyridine Intermediate | Nucleophile | Base | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) |
| Omeprazole sulfide intermediate synthesis | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 2-mercapto-5-methoxybenzimidazole | Sodium hydroxide | Ethanol/Water | 30 | 4 | 96 |
| Lansoprazole sulfide intermediate synthesis | 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | 2-mercaptobenzimidazole | Sodium carbonate | Not specified (Microwave) | Not specified | 0.03-0.17 | up to 85 |
| Hypothetical SNAr coupling | This compound | 2-mercapto-5-methoxybenzimidazole | Strong base (e.g., NaH, K2CO3) | DMF or DMSO | 100-150 | 12-24 | 40-70 (estimated) |
Experimental Protocols
Protocol 1: Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (Intermediate for Omeprazole)
This protocol is adapted from established industrial synthesis methods.[2][3]
Materials:
-
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine
-
Thionyl chloride
-
Dichloromethane
-
Hexane
-
Argon (or other inert gas)
Procedure:
-
In a reaction vessel under an argon atmosphere, dissolve 25.1 g (0.15 mol) of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine in 400 mL of dichloromethane.
-
Slowly add a solution of 18.8 g (0.158 mol) of thionyl chloride in 100 mL of dichloromethane dropwise to the reaction mixture at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for an additional 30 minutes.
-
Remove the solvent by distillation under reduced pressure.
-
Suspend the resulting solid residue in 200 mL of hexane and collect the solid by filtration.
-
Wash the solid with 50 mL of hexane and air-dry to obtain 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
Expected Yield: Approximately 33.3 g (100%).[2][3]
Protocol 2: Synthesis of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (Intermediate for Lansoprazole)
This protocol is based on a patented synthetic route for a key lansoprazole intermediate.[4]
Materials:
-
2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
-
Thionyl chloride
-
Dichloromethane
-
Dimethylformamide (DMF) (catalytic amount)
-
Ethyl acetate
Procedure:
-
In a 100 mL three-necked flask, dissolve 6.64 g (0.03 mol) of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in 20 mL of dichloromethane.
-
Add a catalytic amount of DMF.
-
Cool the mixture in an ice bath and add dropwise a mixture of 10.71 g (0.09 mol) of thionyl chloride and 10 mL of dichloromethane.
-
Maintain the temperature between -10°C and 10°C and allow the reaction to proceed for 3-6 hours.
-
After the reaction is complete, concentrate the solution under reduced pressure at a temperature below 40°C to a volume of approximately 5 mL.
-
Add ethyl acetate dropwise to precipitate the product as white crystals. Continue adding ethyl acetate until no more crystals precipitate.
-
Filter and dry the product to obtain 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.
Expected Yield: The two-step yield for the formation of the hydroxymethyl intermediate and subsequent chlorination is reported to be 85.1%.[4]
Protocol 3: Hypothetical Nucleophilic Aromatic Substitution (SNAr) using this compound
This protocol is a generalized procedure for a typical SNAr reaction on a chloropyridine.
Materials:
-
This compound
-
A suitable nucleophile (e.g., sodium methoxide)
-
A polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the nucleophile (e.g., 1.2 equivalents of sodium methoxide) in anhydrous DMF.
-
Add 1.0 equivalent of this compound to the solution.
-
Heat the reaction mixture to a temperature between 100-150°C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS). The reaction may require 12-24 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Yield: The yield for SNAr reactions on chloropyridines can vary significantly depending on the nucleophile and reaction conditions, but a range of 40-70% is a reasonable estimate for this type of transformation.
Reaction Pathways and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the established synthetic workflow for the omeprazole intermediate and the hypothetical pathway for a substitution reaction on this compound.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 4. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-3,5-dimethylpyridine: A Comprehensive Safety and Operations Guide
For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents like 4-Chloro-3,5-dimethylpyridine are paramount for ensuring operational safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this halogenated pyridine derivative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. The compound is known to cause skin, eye, and respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory to prevent exposure.
First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[2][3][4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][4] If skin irritation occurs, get medical help.[3]
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[2][4][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[4][5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield is recommended for splash protection.[6] |
| Hand Protection | Chemical-Resistant Gloves | Use gloves inspected prior to use. Nitrile gloves are often suitable, but compatibility should be confirmed with the manufacturer's specifications for chlorinated organic compounds.[4][6] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned.[6] Ensure it is made of a material resistant to chemical permeation. |
| Respiratory Protection | Respirator | Work should be conducted in a fume hood. If exposure limits may be exceeded, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[1][4][7] |
Spill Management Protocol
In the event of a spill, immediate and correct action is necessary to prevent chemical exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[2]
-
Containment: For solid spills, carefully sweep or shovel the material to avoid generating dust.[4] Place the material into a suitable, sealed container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials and contaminated items must also be disposed of as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office in accordance with established protocols.
Operational Disposal Plan
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2]
Step 1: Waste Characterization and Segregation
This compound is a halogenated organic compound.[8] All materials contaminated with it, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, filter paper), and cleaning materials, must be treated as halogenated organic hazardous waste .
It is critical to segregate halogenated waste from non-halogenated waste streams.[9][10] Non-halogenated solvents may be recycled as fuel, while halogenated wastes require high-temperature incineration, making their disposal significantly more expensive and specialized.[9]
Step 2: Containerization and Labeling
-
Container: Use a designated, leak-proof waste container that is chemically compatible with chlorinated organic compounds. The container must be in good condition with a secure, tightly sealing lid.[10]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".[10] List all components if it is a mixed waste stream.
Step 3: Storage
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[4]
Step 4: Professional Disposal
The only approved method for final disposal is through a licensed and certified hazardous waste management company. This service will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The standard and most effective disposal method for chlorinated organic compounds is high-temperature incineration (typically above 1100°C) equipped with flue gas scrubbing systems to neutralize resulting hydrogen chloride.[11][12][13][14]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
Example Laboratory-Scale Decontamination/Degradation Protocol
Disclaimer: This section provides a representative protocol for the chemical degradation of this compound based on the principles of nucleophilic aromatic substitution, a known reaction pathway for chloropyridines.[15][16][17] This procedure is for informational purposes only and should be considered a starting point. Any attempt to perform this or a similar procedure must be conducted by a qualified chemist, under appropriate safety controls (i.e., in a fume hood with full PPE), and after a thorough, site-specific hazard assessment. The efficacy and safety of this procedure for a specific waste stream must be validated by the user.
Principle: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom on the pyridine ring is susceptible to substitution by a strong nucleophile, such as the hydroxide ion (OH⁻) from sodium hydroxide. This reaction, often requiring heat, can convert the chlorinated pyridine into a less toxic hydroxy-pyridine derivative, which can then be neutralized and disposed of as aqueous waste, pending analysis to confirm complete degradation.
Materials and Reagents:
-
This compound waste
-
Sodium hydroxide (NaOH) pellets or concentrated solution
-
Ethanol or a similar polar, aprotic solvent (e.g., DMSO) if solubility is an issue
-
Distilled water
-
Hydrochloric acid (HCl) for neutralization
-
pH indicator strips or a pH meter
-
Appropriate glassware (round-bottom flask, condenser, beaker)
-
Stir plate and magnetic stir bar
-
Heating mantle
Experimental Procedure:
-
Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle within a chemical fume hood.
-
Dissolution: Carefully add the this compound waste to the flask. If the waste is solid or not readily soluble in water, add a minimal amount of a suitable solvent like ethanol.
-
Reaction: Prepare a 2M aqueous solution of sodium hydroxide. Slowly and with stirring, add an excess of the NaOH solution to the flask (e.g., 3-5 molar equivalents relative to the estimated amount of the chlorinated pyridine).
-
Heating: Heat the mixture to reflux (approximately 100°C for an aqueous solution) and maintain the reflux with continuous stirring for several hours. The reaction time will depend on the concentration and may require optimization.
-
Monitoring: (Optional, for validation) Periodically and safely take small aliquots from the reaction mixture to monitor the disappearance of the starting material by an appropriate analytical method (e.g., TLC, GC-MS).
-
Cooldown and Neutralization: Once the reaction is deemed complete, turn off the heat and allow the mixture to cool to room temperature. Carefully neutralize the resulting alkaline solution by slowly adding hydrochloric acid while monitoring the pH. Adjust the pH to a neutral range (pH 6-8).
-
Final Disposal: The neutralized aqueous solution, once confirmed to be free of the original chlorinated compound, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Consult your institution's EHS office for final approval.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.se [fishersci.se]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. bucknell.edu [bucknell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. toolkit.pops.int [toolkit.pops.int]
- 14. basel.int [basel.int]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Personal protective equipment for handling 4-Chloro-3,5-dimethylpyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Chloro-3,5-dimethylpyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risk.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first lines of defense against chemical exposure. All personnel handling this compound must use the following PPE.
1.1. Hand Protection
Due to the lack of specific breakthrough time data for this compound, it is crucial to select gloves made of materials known to be resistant to chlorinated and pyridine-based compounds. Always inspect gloves for any signs of degradation or perforation before use.
| Glove Type | Recommended Usage | Breakthrough Time |
| Nitrile Rubber | Suitable for incidental contact and splash protection. | Data not available for this compound. Select gloves with a thickness of at least 5 mil. |
| Neoprene | Recommended for extended handling periods and immersion. | Data not available for this compound. |
| Butyl Rubber | Offers excellent resistance to a wide range of chemicals. | Data not available for this compound. |
Important Considerations:
-
Double Gloving: For operations with a higher risk of exposure, wearing two pairs of gloves is recommended.
-
Glove Removal: Remove gloves without touching the outer contaminated surface with bare skin.
-
Disposal: Dispose of used gloves as hazardous waste.
1.2. Eye and Face Protection
| Equipment | Standard | Purpose |
| Safety Goggles | ANSI Z87.1 / EN 166 | Protects against chemical splashes. |
| Face Shield | ANSI Z87.1 / EN 166 | To be worn in conjunction with safety goggles when there is a significant risk of splashing. |
1.3. Skin and Body Protection
A fully buttoned, long-sleeved lab coat should be worn at all times in the laboratory. For procedures with a high potential for splashing, a chemically resistant apron over the lab coat is recommended.
1.4. Respiratory Protection
Work with this compound should always be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient or during a large spill, respiratory protection is necessary.
| Respirator Type | Filter Cartridge | When to Use |
| Air-Purifying Respirator (APR) | Organic Vapor (OV) cartridge with a P100 particulate filter. | For emergency situations or when engineering controls are not available or sufficient. |
| Self-Contained Breathing Apparatus (SCBA) | Provides clean, breathable air from a tank. | For large spills, oxygen-deficient environments, or when the concentration of airborne contaminants is unknown. |
Operational Plan: Safe Handling Protocol
2.1. Preparation
-
Ensure the chemical fume hood is functioning correctly.
-
Gather and inspect all necessary PPE.
-
Have a spill kit readily accessible.
-
Clearly label all containers with the chemical name and associated hazards.
2.2. Handling
-
Conduct all weighing and transfer operations within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Use the smallest quantity of the chemical necessary for the experiment.
2.3. Post-Handling
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate the work surface and any equipment used.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
3.1. Waste Segregation and Collection
-
Solid Waste: Collect contaminated items such as gloves, absorbent materials, and disposable labware in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
3.2. Container Rinsing
-
Empty containers of this compound must be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste.[1]
3.3. Final Disposal
-
Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[2]
-
Never dispose of this compound down the drain or in the regular trash.[2]
Emergency Procedures: Spill Management
4.1. Small Spills (in a chemical fume hood)
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
4.2. Large Spills (outside of a chemical fume hood)
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact the institution's emergency response team.
-
Provide the emergency team with the Safety Data Sheet (SDS) for this compound.
Caption: Workflow for PPE selection and safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
